1,5-Naphthyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKTERJLVWEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180053 | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254-79-5 | |
| Record name | 1,5-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Naphthyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Skraup Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of this compound have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors in anticancer therapy and as antimalarial agents.[2][3] The Skraup synthesis, a venerable reaction in organic chemistry, provides a direct and effective route to this important class of compounds.[1] This technical guide offers an in-depth exploration of the Skraup reaction for the synthesis of 1,5-naphthyridines, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams.
The Core Reaction: Mechanism and Principles
The Skraup synthesis of 1,5-naphthyridines involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through a series of well-established steps:
-
Acrolein Formation: Glycerol is dehydrated by the strong acid to form the reactive α,β-unsaturated aldehyde, acrolein, in situ.[1]
-
Michael Addition: The amino group of the 3-aminopyridine derivative undergoes a conjugate (Michael) addition to the acrolein.[1]
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed side chain cyclizes onto the pyridine ring.[4]
-
Dehydration and Oxidation: The resulting dihydro-1,5-naphthyridine intermediate is dehydrated and then oxidized to yield the aromatic this compound product.[1][4]
The choice of oxidizing agent is crucial for the success of the reaction. While historically nitrobenzene was used, modern protocols often employ milder and more efficient oxidants such as sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na), iodine, or arsenic pentoxide to improve yields and control the often vigorous and exothermic nature of the reaction.[2][5][6]
Quantitative Data Presentation
The following table summarizes representative examples of substituted 1,5-naphthyridines synthesized via the Skraup reaction and its modifications, highlighting the starting materials, oxidizing agents, and reported yields.
| Starting Material (3-Aminopyridine Derivative) | Carbonyl Source/Equivalent | Oxidizing Agent/Catalyst | Product | Yield (%) |
| 3-Aminopyridine | Glycerol | Nitrobenzene | This compound | - |
| 3-Aminopyridine | Glycerol | Iodine | This compound | Good |
| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | This compound | 45-50 |
| 3-Amino-5-bromopyridine | Glycerol | m-NO₂PhSO₃Na | 3-Bromo-1,5-naphthyridine | - |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | - |
| 6-Methoxy-3-aminopyridine | - | - | 2-Hydroxy-6-methyl-1,5-naphthyridine | - |
| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Montmorillonite K10 | Substituted this compound | - |
Data compiled from references[1] and[7]. Yields can vary based on specific reaction conditions and scale.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent this compound and a brominated derivative. These protocols are based on literature reports and may require optimization for specific substrates and scales.[1]
General Experimental Workflow
The general workflow for the Skraup synthesis of this compound derivatives is outlined below.
Protocol 1: Synthesis of Unsubstituted this compound
This protocol describes the classic Skraup reaction using 3-aminopyridine and glycerol.[1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable solvent for extraction)
-
Anhydrous Magnesium Sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure this compound.
Protocol 2: Synthesis of 3-Bromo-1,5-naphthyridine
This protocol outlines a modified Skraup synthesis for a halogenated derivative.[1]
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Sodium Hydroxide
-
Ethyl Acetate (or other suitable solvent for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and sodium m-nitrobenzenesulfonate for nitrobenzene.
-
The reaction is typically heated at a temperature of approximately 120-130 °C for 2-3 hours.[1]
-
After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.[1]
Troubleshooting and Side Reactions
The Skraup synthesis is known for its harsh conditions, which can lead to several side reactions.[5] Common issues and troubleshooting strategies are summarized below:
-
Tar Formation: The strongly acidic and high-temperature conditions can cause polymerization of acrolein, leading to the formation of intractable tars.[6] Careful temperature control and the use of milder oxidizing agents can mitigate this.[5]
-
Formation of Isomeric Naphthyridines: With substituted 3-aminopyridines, cyclization can potentially occur at the 4-position, leading to the formation of 1,7-naphthyridines as byproducts. The electronic and steric nature of the substituents on the pyridine ring influences the regioselectivity.[5]
-
Incomplete Oxidation: If the oxidizing agent is not effective or used in insufficient amounts, the final aromatization step may be incomplete, resulting in dihydro-naphthyridine impurities.[5][6]
Relevance in Drug Development: 1,5-Naphthyridines as Kinase Inhibitors
The this compound scaffold is a prominent feature in the design of kinase inhibitors due to its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding with the target protein.[8] Derivatives of this compound have shown potent inhibitory activity against several key kinase families, including the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs).[8][9][10][11]
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis.[3] Certain this compound derivatives have been identified as potent and selective inhibitors of ALK5, a key kinase in this pathway.[10][11]
Conclusion
The Skraup reaction remains a powerful and relevant tool for the synthesis of 1,5-naphthyridines. While the classical conditions can be challenging, modern modifications have improved its applicability and efficiency. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize these valuable heterocyclic compounds for applications in medicinal chemistry, drug development, and materials science. Further optimization of reaction conditions for specific substrates will likely be necessary to achieve the desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Collection - Identification of this compound Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
The Gould-Jacobs Reaction: A Cornerstone in the Synthesis of 1,5-Naphthyridine Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Gould-Jacobs reaction stands as a classical and highly effective methodology for the construction of this vital chemical framework, providing a versatile and straightforward route to 4-hydroxy-1,5-naphthyridine derivatives which are key intermediates in medicinal chemistry.[1][2]
This technical guide provides a comprehensive overview of the Gould-Jacobs reaction for the synthesis of this compound derivatives, detailing the reaction mechanism, experimental protocols, and quantitative data to support researchers in the strategic design and synthesis of novel drug candidates.
Core Reaction Principles
The Gould-Jacobs reaction, in the context of this compound synthesis, is fundamentally a two-stage process. It commences with the condensation of a 3-aminopyridine derivative with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization of the resulting enamine intermediate.[1][3] Subsequent hydrolysis and decarboxylation can then be employed to afford the corresponding 4-hydroxy-1,5-naphthyridine or its carboxylic acid derivative.[1][2]
The reaction is prized for its reliability and its ability to provide access to a diverse range of substituted 1,5-naphthyridines by varying the substituents on the initial 3-aminopyridine.[3][4]
Reaction Mechanism and Workflow
The synthesis of this compound derivatives via the Gould-Jacobs reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by the amino group of the 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a vinylogous amide intermediate. The subsequent thermal cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1][5]
Caption: General reaction scheme for the Gould-Jacobs synthesis of this compound derivatives.
Quantitative Data Summary
The yield and efficiency of the Gould-Jacobs reaction are influenced by several factors, including the nature of the substituents on the 3-aminopyridine, the reaction temperature, and the choice of solvent for the cyclization step. High-boiling point solvents such as diphenyl ether or Dowtherm A are frequently employed for the thermal cyclization.[6]
| Starting Material (3-Aminopyridine Derivative) | Malonic Ester Derivative | Cyclization Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250 °C, 30 min | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Not specified | [4] |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Microwave, 250 °C or 300 °C | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 37-47% | [7] |
| Substituted 3-aminopyridines | Methylene malonate | Microwave or Dowtherm A | 4-Hydroxy-[1][6]naphthyridine-3-carbonitriles | Good | [8] |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of this compound derivatives via the Gould-Jacobs reaction.[3][4]
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[4]
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.[4]
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing and can be used directly in the next step without further purification.[4]
Step 2: Cyclization
-
In a separate flask, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250 °C.[4][6]
-
Slowly and carefully add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[4]
-
Allow the mixture to cool to below 100 °C and then add a non-polar solvent like hexane to facilitate complete precipitation.[6]
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Protocol 2: Hydrolysis to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).[4]
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The carboxylic acid product will precipitate as a solid.[4]
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[4]
Experimental Workflow
The logical progression from starting materials to the final, characterized product is a critical aspect of synthetic chemistry. The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives via the Gould-Jacobs reaction.
Caption: A logical workflow for the synthesis and characterization of this compound derivatives.
Applications in Drug Development
The this compound core is a recognized pharmacophore, and its derivatives have been investigated for a range of therapeutic applications.[9] For instance, certain this compound derivatives have been identified as potent and selective inhibitors of the TGF-beta type I receptor, a key target in cancer therapy. The Gould-Jacobs reaction provides a foundational synthetic route to access the core structures necessary for the development of such targeted agents.
The versatility of this reaction allows for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers can introduce a variety of functional groups onto the starting 3-aminopyridine to modulate the physicochemical and pharmacological properties of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electronic and Photophysical Properties of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Naphthyridine, a nitrogen-containing heterocyclic aromatic compound, forms the core structure of numerous molecules with significant applications in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence and position of the two nitrogen atoms in the fused pyridine rings, govern its interactions with light and its electrochemical behavior. This technical guide provides a comprehensive overview of the electronic and photophysical properties of the this compound core, offering valuable data and detailed experimental protocols for researchers in drug discovery and materials development.
Electronic Properties
The electronic structure of this compound is characterized by a π-conjugated system with distinct molecular orbitals that dictate its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in electronic transitions and redox processes.
Theoretical Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the electronic properties of this compound and its derivatives. These computational methods provide insights into the energies of the frontier molecular orbitals and predict the electronic absorption spectra. For substituted 1,8-naphthyridine derivatives, which share structural similarities, DFT calculations using the B3LYP functional with a 6-311++G** basis set have been employed to optimize geometries and calculate electronic properties.[1] The calculated absorption maxima for these related compounds show good agreement with experimental data.[1]
Table 1: Calculated Electronic Properties of a Representative 1,8-Naphthyridine Derivative
| Parameter | Value | Method | Reference |
| Calculated Absorption Maximum (λmax) | ~320 nm | DFT/TD-DFT | [1] |
| Predominant Transition | π→π* | DFT/TD-DFT | [1] |
| Orbital Contribution | HOMO to LUMO | DFT/TD-DFT | [1] |
Note: Specific experimental data for the parent this compound is limited in the reviewed literature; therefore, data for a closely related derivative is presented as a reference.
Photophysical Properties
The interaction of this compound and its derivatives with light gives rise to their characteristic absorption and emission properties. These properties are highly sensitive to the molecular structure and the surrounding environment.
Absorption and Emission
This compound derivatives typically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with some substituted analogs showing absorption extending into the visible range. The fluorescence emission of these compounds can be modulated by structural modifications, leading to a range of emission colors. For instance, derivatives of the isomeric 1,6-naphthyridine have been reported to have fluorescence lifetimes of approximately 10 ns and quantum yields in the range of 0.05-0.1 in various solvents.[2]
Table 2: Photophysical Properties of Naphthyridine Derivatives
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |
| 1,6-Naphthyridine derivatives | - | - | ~0.05 - 0.1 | ~10 | [2] |
| Pyrrolo[1',5'-a]-1,8-naphthyridine derivatives | ~320 - 390 | ~430 - 445 | - | - | [1] |
Electrochemical Properties
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of this compound and its derivatives. This method provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical properties are crucial for applications in organic electronics and for understanding the molecule's behavior in biological redox processes.
While specific experimental cyclic voltammetry data for the parent this compound is scarce in the reviewed literature, studies on related aza-aromatic compounds provide a framework for understanding their electrochemical characteristics. For instance, a this compound-fused porphyrin dimer has been shown to have a remarkably low reduction potential.[3]
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of a this compound derivative.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
This compound derivative sample
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen solvent. From this stock solution, prepare a series of dilutions of varying concentrations.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Empty the sample cuvette and rinse it with the most dilute sample solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat step 4 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, a plot of absorbance at λmax versus concentration should yield a straight line. The molar absorptivity (ε) can be calculated from the slope of this line.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of a this compound derivative.
Materials:
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
This compound derivative sample
Procedure:
1. Emission Spectrum: a. Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. b. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. c. Scan the emission monochromator over a suitable wavelength range to record the fluorescence emission spectrum.
2. Quantum Yield (Relative Method): a. Prepare a series of dilute solutions of both the sample and the fluorescence standard with absorbances below 0.05 at the excitation wavelength.[4] b. Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.[4] c. Integrate the area under the emission curves for all solutions. d. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. e. The quantum yield (Φsample) is calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
3. Fluorescence Lifetime: a. Use a time-correlated single-photon counting (TCSPC) system. b. Excite the sample with a pulsed light source at the absorption maximum. c. Record the decay of the fluorescence intensity over time. d. The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
Cyclic Voltammetry
Objective: To determine the redox potentials of a this compound derivative.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrochemical cell
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Non-aqueous solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
This compound derivative sample
Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative (typically 1-5 mM) in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Measurement: a. Set the potential window to a range where the redox events are expected to occur. b. Linearly sweep the potential from an initial value to a switching potential and then back to the initial potential. c. Record the current response as a function of the applied potential. d. Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.
-
Data Analysis: a. Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). b. The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.
Application in Drug Development: Inhibition of TGF-β Signaling
Derivatives of this compound have emerged as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[2][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[6][7][8] By inhibiting the kinase activity of ALK5, these this compound derivatives can block the downstream signaling cascade.[5]
The canonical TGF-β signaling pathway begins with the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding recruits and phosphorylates the type I receptor (ALK5).[1][8][9] The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][9] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[9] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell growth, differentiation, and extracellular matrix production.[1][6] this compound-based inhibitors act by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the signal transduction.[5]
Conclusion
The this compound scaffold possesses a rich and tunable set of electronic and photophysical properties that make it a valuable building block in medicinal chemistry and materials science. This guide has provided an overview of these properties, detailed experimental protocols for their characterization, and a key example of their application in drug development. Further research into the fundamental properties of the parent this compound and the continued exploration of its derivatives will undoubtedly lead to new and innovative applications.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ias.ac.in [ias.ac.in]
The Naphthyridine Core: A Technical Guide to its History, Discovery, and Synthesis
Abstract: Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry and materials science. Their structural diversity, arising from six possible isomeric forms based on the nitrogen atom placement, has given rise to a vast chemical space with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the history and discovery of naphthyridine isomers, detailing the pivotal moments from their first synthesis to the development of key therapeutic agents. It offers a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols for seminal reactions. Quantitative data on the biological activities of significant derivatives are presented in structured tables for comparative analysis. Furthermore, key historical timelines, synthetic workflows, and biological pathways are visualized using Graphviz to offer a clear and logical representation for researchers, scientists, and drug development professionals.
A Historical Overview: The Emergence of a Privileged Scaffold
The journey of naphthyridines began in the late 19th century. Their history is marked by key discoveries that gradually unveiled the potential of this versatile heterocyclic system.
The First Synthesis and Isomer Identification
The first derivative of a naphthyridine was synthesized in 1893 by Arnold Reissert, who also proposed the name for this new class of compounds.[1][2] His work involved the creation of a 1,8-naphthyridine derivative.[1] However, it took several more decades for the parent, unsubstituted forms of all six possible isomers to be synthesized and characterized. The timeline for the completion of the parent naphthyridine family is as follows:
-
1927: The unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were synthesized.[2]
-
1958: The 1,6-, 1,7-, and 2,7-naphthyridine isomers were successfully synthesized.[2]
-
1965: The final member of the family, 2,6-naphthyridine, was isolated and identified.[2]
Naphthyridines are also referred to as pyridopyridines or diazanaphthalenes.[2][3] The six isomeric forms are distinguished by the positions of the two nitrogen atoms within the fused bicyclic system.
A Landmark Discovery: Nalidixic Acid
For decades, interest in naphthyridines was primarily academic. This changed dramatically in 1962 with the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) by George Lesher and his team.[4][5] Introduced into clinical practice in 1967, nalidixic acid was the first synthetic quinolone antibiotic and demonstrated potent antibacterial activity.[4][5] This discovery illuminated the therapeutic potential of the 1,8-naphthyridine scaffold and catalyzed extensive research into this and other naphthyridine isomers, ultimately establishing them as "privileged scaffolds" in medicinal chemistry.[6]
Core Synthetic Strategies
The construction of the naphthyridine ring system can be achieved through a variety of synthetic routes, which can be broadly classified based on the precursors used. Most methods involve the cyclization or cyclocondensation of substituted pyridine derivatives.[7][8]
Key Synthetic Reactions
Several named reactions are fundamental to naphthyridine synthesis:
-
Friedländer Annulation: A condensation reaction between a 2-aminopyridine-3-carbaldehyde (or ketone) and a compound containing an active methylene group (e.g., a ketone or ester). This is a highly versatile and widely used method, particularly for 1,8- and 1,7-naphthyridines.[9][10][11]
-
Skraup Synthesis: A reaction involving an aminopyridine, glycerol, an oxidizing agent (like sodium m-nitrobenzene sulfonate), and sulfuric acid. This method was historically important for preparing the parent 1,5- and 1,6-naphthyridines.[1][12]
-
Gould-Jacobs Reaction: This multi-step process begins with the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization and subsequent decarboxylation to yield a 4-hydroxy-naphthyridine derivative.[1]
Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a gram-scale synthesis methodology utilizing a biocompatible ionic liquid catalyst in an aqueous medium.[10][13]
Materials:
-
2-Aminonicotinaldehyde (1.0 mmol, 122.1 mg)
-
Acetone (1.2 mmol, 70.0 mg)
-
Choline hydroxide (45 wt% in water, 0.2 mmol)
-
Deionized Water (5 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A 25 mL round-bottom flask is charged with 2-aminonicotinaldehyde (1.0 mmol) and deionized water (5 mL).
-
Choline hydroxide (0.2 mmol) is added to the flask, and the mixture is stirred for 5 minutes at room temperature.
-
Acetone (1.2 mmol) is added to the reaction mixture.
-
The flask is equipped with a condenser, and the reaction mixture is stirred at 50 °C under a nitrogen atmosphere for 6 hours.
-
After completion (monitored by TLC), the reaction is cooled to room temperature.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography to yield 2-methyl-1,8-naphthyridine.
Expected Yield: ~99%.[10]
Characterization Data (1H NMR, 400 MHz, CDCl3): δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 8.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.0, 4.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.80 (s, 3H).[10]
Isomer-Specific Developments and Biological Activity
While all isomers have been studied, the 1,8-, 1,5-, 1,6-, 2,6-, and 2,7-naphthyridine scaffolds have garnered the most attention in drug discovery due to their diverse biological activities.[4][7][8]
1,8-Naphthyridines: The Antibacterial Powerhouse
Following the discovery of nalidixic acid, the 1,8-naphthyridine core became a template for numerous antibacterial agents. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. Beyond antibacterial applications, derivatives have shown anticancer, antiviral, and anti-inflammatory properties.[14]
1,5- and 1,6-Naphthyridines: Kinase and Topoisomerase Inhibitors
Derivatives of 1,5- and 1,6-naphthyridines have been extensively investigated as anticancer agents. They are known to function as inhibitors of crucial cellular enzymes like topoisomerase I and various protein kinases.[15][16] For instance, certain 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[15]
2,6- and 2,7-Naphthyridines: Emerging Therapeutic Scaffolds
The 2,6- and 2,7-isomers are also rich sources of bioactive compounds.[8][17] Recently, 2,6-naphthyridine analogues were developed as selective FGFR4 inhibitors, demonstrating remarkable antitumor efficacy in preclinical models of liver cancer.[18][19] Derivatives of 2,7-naphthyridine have been found to possess antitumor, antimicrobial, and analgesic effects.[7][17] Natural products containing the 2,7-naphthyridine scaffold, such as Lophocladines A and B, have also been synthesized and studied.[20]
Biological Pathway: FGFR4 Inhibition in Hepatocellular Carcinoma
Approximately 30% of patients with hepatocellular carcinoma (HCC) exhibit an overactive FGF19-FGFR4 signaling pathway, which drives tumor growth.[18][19] Naphthyridine-based inhibitors have been designed to selectively target and block the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.
Quantitative Biological Activity
The following table summarizes the biological activity of selected naphthyridine derivatives against various targets.
| Isomer | Compound | Target/Organism | Activity Metric | Value | Reference |
| 1,8-Naphthyridine | Nalidixic Acid | Escherichia coli | MIC | 3.91 µg/mL | [4] |
| This compound | Canthin-6-one | Staphylococcus aureus | MIC | 0.49 µg/mL | [4] |
| This compound | 10-methoxycanthin-6-one | Methicillin-resistant S. aureus (MRSA) | MIC | 0.98 µg/mL | [4] |
| 1,6-Naphthyridine | Compound 35 | FGFR4 Kinase | IC50 | 1.2 nM | [15] |
| 2,6-Naphthyridine | Compound 11 | FGFR4 Kinase | IC50 | 1.4 nM | [18][19] |
| 2,6-Naphthyridine | Compound 11 | Huh7 (HCC cell line) | GI50 | 25 nM | [18][19] |
Table 1: Selected Biological Activities of Naphthyridine Derivatives. (MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; GI50 = Half-maximal Growth Inhibition concentration)
Conclusion
From an academic curiosity in the late 19th century to a cornerstone of modern drug discovery, the history of naphthyridine isomers is a testament to the power of heterocyclic chemistry. The initial discovery of nalidixic acid unlocked the therapeutic potential of the 1,8-naphthyridine scaffold, paving the way for decades of research that have expanded to all six isomers. The development of robust synthetic methodologies, such as the Friedländer and Skraup reactions, has enabled chemists to create vast libraries of derivatives. These efforts have yielded potent agents targeting a range of diseases, from bacterial infections to cancer, by interacting with crucial biological targets like DNA gyrase and protein kinases. As synthetic methods become more sophisticated and our understanding of biological pathways deepens, the simple yet elegant naphthyridine core will undoubtedly continue to serve as a foundation for the next generation of innovative therapeutics and functional materials.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,5-Naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 1,5-Naphthyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for major spectroscopic techniques, and illustrates a typical characterization workflow.
Introduction
This compound is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its derivatives are of significant interest due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives in drug discovery and development. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent this compound molecule. It is important to note that while extensive data is available for its derivatives, experimentally obtained and published data for the unsubstituted parent compound can be limited. The data presented is a consolidation of available information and predicted values based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | ~8.99 | dd | J = 4.1, 1.7 |
| H-4, H-8 | ~8.41 | dd | J = 8.4, 1.7 |
| H-3, H-7 | ~7.64 | dd | J = 8.4, 4.1 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can be solvent-dependent. Data is based on spectra recorded in CDCl₃.[1]
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 | ~151.1 |
| C-4, C-8 | ~144.0 |
| C-3, C-7 | ~124.3 |
| C-4a, C-8a | ~137.4 |
Note: Chemical shifts are typically referenced to TMS and can be solvent-dependent. Data is based on spectra recorded in CDCl₃.[1]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorptions for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium-Strong |
Note: The IR spectrum of aromatic heterocyclic compounds is complex. The provided ranges are characteristic of the functional groups present in the this compound core.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆N₂ |
| Molecular Weight | 130.15 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 130 |
Note: The fragmentation pattern under EI conditions is expected to show the molecular ion as a prominent peak. Fragmentation may involve the loss of HCN and other cleavages of the heterocyclic rings.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data for this compound and its derivatives.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.
-
Process the data similarly to the proton spectrum.
-
-
Data Analysis : Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr pellet) : Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum (of air or the KBr pellet without the sample).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis : Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands of the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition : Introduce the sample into the ion source (e.g., via a direct insertion probe for EI or direct infusion for ESI). Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized this compound derivative.
References
The Chemical Reactivity of the 1,5-Naphthyridine Ring System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including kinase inhibition, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the chemical reactivity of the this compound core is paramount for the rational design and synthesis of novel functional molecules. This technical guide provides a comprehensive overview of the key chemical transformations of the this compound ring system, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Core Reactivity Principles
The reactivity of the this compound ring is fundamentally governed by the presence of two nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing effect, which deactivates the ring system towards electrophilic attack compared to benzene.[3] Consequently, electrophilic substitution reactions on the this compound ring often require more forcing conditions to proceed. The positions meta to the nitrogen atoms, namely the 3- and 7-positions, are the least deactivated and are thus the preferred sites for electrophilic substitution.[3]
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (2-, 4-, 6-, and 8-positions). This is especially true when a good leaving group, such as a halogen, is present at these positions.
Electrophilic Aromatic Substitution
As a result of the ring's deactivation, electrophilic aromatic substitution on this compound requires potent electrophiles and often harsh reaction conditions.
Halogenation
Bromination is a common halogenation reaction used to introduce a versatile synthetic handle onto the this compound ring.[3]
Experimental Protocol: Bromination of this compound [3]
-
Materials: this compound, Glacial Acetic Acid, Bromine, Saturated Sodium Thiosulfate Solution, Saturated Sodium Bicarbonate Solution, Dichloromethane, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Quench the reaction by pouring the mixture into a saturated solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Nitration
Nitration of this compound requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[3]
Experimental Protocol: Nitration of this compound [3]
-
Materials: this compound, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%), Ice.
-
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid and cool to 0 °C in an ice/salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.
-
Once dissolved, slowly add fuming nitric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Nucleophilic Substitution
The electron-deficient nature of the this compound ring facilitates nucleophilic substitution, particularly at the 2-, 4-, 6-, and 8-positions, especially when activated by a good leaving group.
Chichibabin Amination
Direct amination of the this compound ring can be achieved via the Chichibabin reaction, which involves the nucleophilic addition of an amide anion followed by the elimination of a hydride ion.[4]
Experimental Protocol: Chichibabin-type Amination of a Pyridine Derivative [1][5]
-
Materials: Pyridine derivative (1.0 eq), Sodium Hydride (3.0 eq), Lithium Iodide (2.0 eq), Primary Amine (2.0 eq), Anhydrous THF.
-
Procedure:
-
To a sealed tube containing the pyridine derivative, add NaH and LiI in THF under a nitrogen atmosphere.
-
Add the primary amine at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Quench the reaction with ice-cold water at 0 °C.
-
Extract the organic materials with dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
Halogenated 1,5-naphthyridines are excellent substrates for SNAr reactions with a variety of nucleophiles.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a halo-1,5-naphthyridine.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound ring, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a halo-1,5-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]
Experimental Protocol: Suzuki Coupling of 3-Bromo-1,5-naphthyridine [6]
-
Materials: 3-Bromo-1,5-naphthyridine (1.0 eq), Arylboronic acid (1.2 eq), Cesium Carbonate (2.0 eq), Pd(dppf)Cl₂ (0.03 eq), Degassed Toluene and Water (4:1 v/v).
-
Procedure:
-
In a Schlenk tube, combine 3-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water mixture.
-
Add the palladium catalyst.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Table 1: Representative Yields for Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids
| Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | High |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | High |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | High |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1,5-naphthyridine | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halo-1,5-naphthyridine and an amine.[2]
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine [2]
-
Materials: Halo-1,5-naphthyridine (1.0 eq), Amine (1.2 eq), Sodium tert-butoxide (1.4 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), Anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine, amine, and sodium tert-butoxide.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2] Dysregulation of these pathways is often implicated in diseases such as cancer.
Table 2: Kinase Inhibitory Activity of Representative this compound Derivatives [2]
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 |
| 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one | c-Met | 2600 |
TGF-β Signaling Pathway Inhibition
Several this compound derivatives are potent inhibitors of the TGF-β type I receptor (ALK5), a key kinase in a pathway that regulates cell growth, differentiation, and apoptosis.
Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: A general workflow for a typical organic synthesis experiment.
This guide provides a foundational understanding of the chemical reactivity of the this compound ring system. The presented protocols and data serve as a starting point for the synthesis and functionalization of this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents and functional materials.
References
The Solubility and Stability of 1,5-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a core component in a variety of biologically active compounds, including potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2] The unique structural and electronic properties of the this compound ring system, however, can present challenges in terms of solubility and stability, which are critical parameters for successful drug development.[3][4] This technical guide provides an in-depth overview of the solubility and stability of this compound compounds, offering detailed experimental protocols and data presentation templates for researchers, scientists, and drug development professionals.
Solubility of this compound Compounds
The planar and rigid aromatic structure of many this compound derivatives often leads to poor aqueous solubility, which can impede both in vitro biological assays and in vivo studies.[3] Understanding and overcoming these solubility challenges is a key step in the development of this compound-based drug candidates.
Factors Influencing Solubility
The solubility of this compound compounds is influenced by a variety of factors, including:
-
Molecular Structure: The inherent planarity and rigidity of the this compound core can lead to strong crystal lattice forces, which are difficult to overcome with solvent molecules, resulting in low solubility.[3]
-
Substituents: The nature and position of substituents on the this compound ring can significantly impact solubility. Introducing substituents that disrupt planarity or introduce ionizable groups can enhance solubility.[3]
-
pH: For compounds with ionizable groups, such as basic nitrogen atoms in the naphthyridine ring or acidic/basic substituents, solubility can be highly pH-dependent.[3]
-
Solvent: The choice of solvent is critical. While aqueous solubility is often the primary concern for biological applications, solubility in organic solvents is important for synthesis, purification, and formulation.[3]
Strategies to Improve Solubility
Several strategies can be employed to improve the solubility of this compound compounds:
-
pH Adjustment: For compounds with basic nitrogen atoms, lowering the pH of the aqueous medium can lead to protonation and the formation of more soluble salts.[3]
-
Co-solvents: The use of organic co-solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), is a common practice for dissolving poorly soluble compounds for in vitro assays.[3]
-
Structural Modification: Introducing polar or ionizable functional groups, or substituents that disrupt the planarity of the molecule, can significantly improve aqueous solubility.[3]
-
Formulation Approaches: Techniques such as the preparation of amorphous solid dispersions, where the compound is dispersed in a polymer matrix (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)), can enhance the dissolution rate and apparent solubility.[3]
Quantitative Solubility Data
While extensive public databases of quantitative solubility data for a wide range of this compound derivatives are limited, the following tables provide templates for organizing and presenting experimental solubility data.
Table 1: Aqueous Solubility of this compound Derivatives
| Compound ID | pH | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|---|
| Example-1 | 2.0 | 25 | Data | HPLC-UV |
| Example-1 | 7.4 | 25 | Data | HPLC-UV |
| Example-1 | 9.0 | 25 | Data | HPLC-UV |
| Example-2 | 7.4 | 37 | Data | Shake-flask |
Table 2: Solubility of this compound Derivatives in Organic Solvents
| Compound ID | Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Example-3 | DMSO | 25 | Data |
| Example-3 | Ethanol | 25 | Data |
| Example-3 | Dichloromethane | 25 | Data |
Stability of this compound Compounds
The chemical stability of this compound derivatives is a critical attribute that influences their shelf-life, formulation, and ultimately, their safety and efficacy. These compounds can be susceptible to degradation through several pathways.[5]
Degradation Pathways
The primary degradation pathways for this compound compounds include:
-
Hydrolysis: The naphthyridine ring can be susceptible to acid or base-catalyzed hydrolysis, particularly if it bears hydrolyzable functional groups like esters or amides. The pH of the solution plays a crucial role in the rate of hydrolysis.[5]
-
Oxidation: The electron-rich nature of the this compound ring system makes it prone to oxidative degradation. This can be catalyzed by light, metal ions, or the presence of peroxides.[5]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to the formation of various degradation products. This is a common issue for many aromatic heterocyclic compounds.[5]
Best Practices for Storage and Handling
To minimize degradation, the following best practices are recommended for storing and handling this compound compounds:
-
Light Protection: Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[5]
-
Temperature Control: Store solutions at low temperatures (2-8 °C or frozen) to slow down the rate of degradation.[5]
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[5]
-
Inert Atmosphere: For particularly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]
Quantitative Stability Data
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. The following table provides a template for summarizing the results of such studies.
Table 3: Forced Degradation of a this compound Derivative (Example)
| Stress Condition | % Degradation | Major Degradation Products |
|---|---|---|
| 0.1 M HCl, 60°C, 24h | Data | Identify and Characterize |
| 0.1 M NaOH, 60°C, 24h | Data | Identify and Characterize |
| 3% H₂O₂, RT, 24h | Data | Identify and Characterize |
| Heat (Solid), 80°C, 48h | Data | Identify and Characterize |
| Heat (Solution), 60°C, 48h | Data | Identify and Characterize |
| UV/Vis Light, 24h | Data | Identify and Characterize |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of this compound compounds.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a this compound compound in an aqueous buffer.
Materials:
-
This compound compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC grade water and acetonitrile
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the this compound compound to a vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the concentration and the dilution factor.
Protocol for Forced Degradation Studies
Objective: To investigate the stability of a this compound compound under various stress conditions.[5]
Materials:
-
This compound compound
-
Stock solution of the compound in a suitable solvent (e.g., methanol or water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
Vials, heating blocks/ovens, photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80 °C for 48 hours.[5]
-
Thermal Degradation (Solution): Heat a solution of the compound at 60 °C for 48 hours.[5]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours.[5]
-
At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples appropriately for analysis by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualization of Pathways and Workflows
Signaling Pathway Inhibition
Many this compound derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1] For instance, several this compound derivatives are inhibitors of the TGF-β type I receptor (ALK5), a critical mediator in cancer and fibrosis.[6][7]
Caption: TGF-β signaling pathway and inhibition by this compound compounds.
Experimental Workflow: Solubility Determination
A systematic workflow is crucial for accurately determining the solubility of a compound.
Caption: Workflow for aqueous solubility determination.
Logical Relationship: Stability Assessment Strategy
A logical approach to assessing the stability of a this compound compound involves a series of tiered experiments.
Caption: Strategy for chemical stability assessment.
References
Methodological & Application
Application Notes and Protocols for 1,5-Naphthyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These compounds have garnered significant interest due to their therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to serve as a comprehensive resource for researchers in drug discovery and development.
Synthetic Methodologies
The construction of the this compound core can be achieved through several synthetic strategies. The Skraup synthesis and the Friedländer annulation are among the most common and versatile methods.
Protocol 1: Skraup Synthesis of this compound
The Skraup synthesis is a classic and effective method for preparing 1,5-naphthyridines, typically involving the reaction of a 3-aminopyridine derivative with glycerol in the presence of a strong acid and an oxidizing agent.[3][4]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or sodium m-nitrobenzenesulfonate as a milder oxidizing agent)
-
Sodium Hydroxide (NaOH) for neutralization
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol. The reaction is exothermic and may require initial cooling in an ice bath.[5][6]
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.[3]
-
Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-5 hours.[3][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic.[3][5]
-
Extract the aqueous layer multiple times with dichloromethane.[3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]
Protocol 2: Friedländer Annulation for Substituted 1,5-Naphthyridines
The Friedländer annulation is a straightforward method for synthesizing substituted naphthyridines by reacting a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group.[7]
Materials:
-
2-Aminonicotinaldehyde derivative
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile)
-
Base catalyst (e.g., sodium hydroxide, piperidine) or acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the 2-aminonicotinaldehyde derivative and the active methylene compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol).
-
Recrystallize the crude product from an appropriate solvent to yield the purified substituted this compound.
Biological Applications and Evaluation Protocols
This compound derivatives have shown significant promise in several therapeutic areas. Below are protocols for evaluating their biological activities.
Anticancer Activity
Many this compound derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase signaling and topoisomerase function.[8][9]
| Compound Class/Example | Target/Mechanism | Cell Line(s) | IC50 | Reference(s) |
| Indeno[1][10]naphthyridine derivative 51g | Topoisomerase I inhibitor | A549 (Lung) | 2.9 ± 0.9 µM | [8] |
| Indeno[1][10]naphthyridine derivative 51d | Topoisomerase I inhibitor | A549 (Lung) | 1.7 ± 0.1 µM | [8] |
| Chromeno[4,3-b][1][10]naphthyridine 127a | Cytotoxic | A549 (Lung) | 1.03 ± 0.30 µM | [8] |
| Chromeno[4,3-b][1][10]naphthyridine 127a | Cytotoxic | SKOV3 (Ovarian) | 1.75 ± 0.20 µM | [8] |
| Naphthyridine Derivative 16 | Antimitotic | HL-60 (Leukemia) | 0.1 µM | [9] |
| Naphthyridine Derivative 16 | Antimitotic | HeLa (Cervical) | 0.7 µM | [9] |
| Naphthyridine Derivative 16 | Antimitotic | PC-3 (Prostate) | 5.1 µM | [9] |
The MTT assay is a colorimetric method to assess cell viability.[11][12][13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[14]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570-590 nm using a microplate reader.[12][15]
-
Calculate the percentage of cell viability and determine the IC50 value.
Kinase Inhibition
This compound derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[4]
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Aminothiazole derivatives | ALK5 (TGF-β Type I Receptor) | 6 | [16] |
| Pyrazole derivatives | ALK5 (TGF-β Type I Receptor) | 4 | [16] |
| Novel Naphthyridine Series | FGFR1, 2, 3, 4 | Nanomolar affinity | [17] |
| 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one | c-Met | 2600 | |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 |
This protocol provides a general framework for an in vitro kinase assay, which can be adapted for specific kinases.[18][19]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or for use in luminescence-based assays)
-
Kinase buffer
-
This compound derivatives (dissolved in DMSO)
-
96- or 384-well plates
-
Stop solution (e.g., EDTA)
-
Detection reagents (specific to the assay format, e.g., phosphocellulose filter mats for radiometric assays, or reagents for luminescence/fluorescence detection)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[19]
-
Stop the reaction by adding the stop solution.
-
Quantify the kinase activity based on the chosen detection method (e.g., measuring radioactivity, luminescence, or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antibacterial Activity
Derivatives of the this compound scaffold have demonstrated promising antimicrobial activity.[20][21]
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Guanidinomethyl derivative 18 | S. aureus (MSSA) | 2 | [20] |
| Guanidinomethyl derivative 18 | S. aureus (MRSA) | 4 | [20] |
| Guanidinomethyl derivative 18 | E. faecalis (VRE) | 4 | [20] |
| Canthin-6-one | S. aureus | 0.49 | [22] |
| Canthin-6-one | E. coli | 3.91 | [22] |
| 10-methoxycanthin-6-one | S. aureus | 0.98 | [22] |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)
-
This compound derivatives
-
96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.[26]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[23]
Antiviral Activity
Certain this compound derivatives have shown potential as antiviral agents.
| Compound | Virus | Cell Line | IC50 | Reference(s) |
| Naphthyridine derivative (A1) | HCMV (AD 169) | Hs68 | 39- to 223-fold lower than ganciclovir | [27][28] |
| Naphthyridine derivative (A1) | HSV-2 | - | 21.5-fold more potent than acyclovir | [27] |
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action.
TGF-β Signaling Pathway
Several this compound derivatives are potent inhibitors of the TGF-β type I receptor, ALK5, a key mediator in this pathway which is implicated in cancer and fibrosis.[16]
Caption: TGF-β signaling pathway and inhibition by this compound derivatives.
FGFR Signaling Pathway
Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers, and this compound derivatives have been developed as potent FGFR inhibitors.[1][17]
Caption: FGFR signaling pathway and inhibition by this compound derivatives.
c-Met Signaling Pathway
The c-Met signaling pathway, when dysregulated, contributes to tumor growth and metastasis.[8][10] Some this compound derivatives have been investigated as c-Met inhibitors.
Caption: c-Met signaling pathway and its inhibition.
Experimental Workflow for Drug Discovery
The process of discovering and developing new drugs based on the this compound scaffold typically follows a structured workflow.[29][30][31][32]
Caption: General workflow for anticancer drug discovery and development.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 8. c-MET [stage.abbviescience.com]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 22. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atsjournals.org [atsjournals.org]
- 29. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 30. Discovering Anti-Cancer Drugs via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 31. quantumzeitgeist.com [quantumzeitgeist.com]
- 32. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Naphthyridine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,5-naphthyridine-based ligands in various catalytic reactions. The unique electronic properties of the this compound scaffold, characterized by its electron-deficient nature and strong coordination ability, make it a versatile platform for the development of highly effective catalysts.
Synthesis of this compound Ligand Precursors
The functionalization of the this compound core is crucial for its application as a ligand. Halogenated 1,5-naphthyridines are key precursors that can be further modified to introduce desired functionalities, such as phosphine groups.
Skraup Synthesis of Substituted 1,5-Naphthyridines
The Skraup synthesis is a classical and adaptable method for constructing the this compound ring system from 3-aminopyridine derivatives.[1]
Experimental Protocol: Synthesis of 2-Methyl-1,5-naphthyridine
-
Materials: 3-Aminopyridine, Crotonaldehyde, "Sulfo-mix" (a mixture of sulfuric acid and an oxidizing agent).
-
Procedure:
-
In a round-bottom flask, cautiously add 3-aminopyridine to the "Sulfo-mix".
-
Slowly add crotonaldehyde to the mixture while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-methyl-1,5-naphthyridine.
-
Data Presentation: Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis [1]
| Starting Material (3-Aminopyridine Derivative) | Carbonyl Source/Equivalent | Oxidizing Agent/Catalyst | Product | Yield (%) |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not Reported |
| 6-Methoxy-3-aminopyridine | Glycerol | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not Reported |
| 3-Aminopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | This compound | 45-50 |
| 3-Aminopyridine | Crotonaldehyde | "Sulfo-mix" | 2-Methyl-1,5-naphthyridine | Not Reported |
| 3-Aminopyridine | Methyl vinyl ketone | "Sulfo-mix" | 4-Methyl-1,5-naphthyridine | 11 |
Mandatory Visualization: General Workflow for Skraup Synthesis
Caption: General workflow for the Skraup synthesis of 1,5-naphthyridines.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound-based ligands have shown excellent performance in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki Coupling of 3-Bromo-1,5-naphthyridine
-
Materials: 3-Bromo-1,5-naphthyridine, Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Cesium carbonate, Toluene, Water.
-
Procedure:
-
In a Schlenk tube, combine 3-bromo-1,5-naphthyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the tube.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling of Halo-1,5-Naphthyridines
| This compound Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 90 | 85 |
| 3-Bromo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 4-Chloro-1,5-naphthyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Experimental Protocol: Amination of 2-Chloro-1,5-naphthyridine
-
Materials: 2-Chloro-1,5-naphthyridine, Amine (e.g., morpholine), Palladium(II) acetate (Pd(OAc)₂), XantPhos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
| This compound Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu | Toluene | 110 | 95 |
| 4-Bromo-1,5-naphthyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 2-Triflate-1,5-naphthyridine | Benzylamine | Pd(OAc)₂ (2) | XantPhos (4) | K₂CO₃ | Toluene | 120 | 90 |
Application in Asymmetric Catalysis
Chiral this compound-based ligands are effective in asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions, leading to products with high enantioselectivity.
Asymmetric Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines
Experimental Protocol: Asymmetric Hydrogenation of 2,6-Dimethyl-1,5-naphthyridine
-
Materials: 2,6-Dimethyl-1,5-naphthyridine, [Ru(p-cymene)I₂]₂, Chiral diamine ligand (e.g., (R,R)-TsDPEN), Sodium tert-butoxide, 2-Propanol.
-
Procedure:
-
In a glovebox, a mixture of [Ru(p-cymene)I₂]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in 2-propanol (1 mL) is stirred at 80 °C for 10 minutes.
-
2,6-Dimethyl-1,5-naphthyridine (0.5 mmol) and sodium tert-butoxide (0.05 mmol) are added to the catalyst solution.
-
The resulting mixture is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction is stirred at 60 °C for 24 hours.
-
After cooling and releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the chiral 1,2,3,4-tetrahydro-2,6-dimethyl-1,5-naphthyridine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Data Presentation: Asymmetric Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines
| Substrate | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 2,6-Dimethyl-1,5-naphthyridine | Ru/(R,R)-TsDPEN | 50 | 60 | 24 | >99 | 98 |
| 2,6-Diphenyl-1,5-naphthyridine | Ru/(S,S)-TsDPEN | 50 | 80 | 36 | 95 | 96 |
| 2,6-Di(p-tolyl)-1,5-naphthyridine | Ru/(R,R)-TsDPEN | 60 | 80 | 36 | 98 | 99 |
Mandatory Visualization: Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Application in C-H Activation
This compound derivatives can also serve as directing groups in transition metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of otherwise unreactive C-H bonds. Rhodium(III)-catalyzed C-H activation has been successfully applied for the synthesis of naphthyridinone derivatives.
Experimental Protocol: Rh(III)-Catalyzed C-H Alkenylation of a this compound Derivative
-
Materials: Substituted this compound (with a directing group), Alkene, [RhCp*Cl₂]₂, Silver hexafluoroantimonate (AgSbF₆), Dichloroethane (DCE).
-
Procedure:
-
To a screw-capped vial, add the this compound substrate (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with argon.
-
Add the alkene (0.4 mmol) and anhydrous DCE (1.0 mL).
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to afford the C-H alkenylated product.
-
Data Presentation: Rh(III)-Catalyzed C-H Alkenylation of a this compound Derivative
| This compound Substrate | Alkene | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |
| N-methoxy-1,5-naphthyridin-2-amine | Styrene | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 85 |
| N-methoxy-1,5-naphthyridin-2-amine | 4-Methylstyrene | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 82 |
| N-methoxy-1,5-naphthyridin-2-amine | Ethyl acrylate | [RhCp*Cl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 100 | 75 |
References
Application Notes and Protocols: 1,5-Naphthyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and photophysical properties of 1,5-naphthyridine derivatives have established them as a versatile and promising class of materials for advancing organic electronics. Their inherent electron-deficient nature, coupled with high thermal stability and tunable optoelectronic characteristics, makes them highly suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1] This document provides a detailed overview of the applications of this compound-based materials, presenting key performance data, experimental protocols for synthesis and device fabrication, and visual workflows to guide researchers in this field.
Key Applications in Organic Electronics
Derivatives of the this compound scaffold are primarily utilized in several key roles within organic electronic devices:
-
Electron-Transporting Materials (ETMs): The electron-deficient this compound core imparts excellent electron-transporting properties.[1] Materials based on this scaffold exhibit high electron mobility, which is crucial for achieving charge balance in devices like OLEDs, leading to improved efficiency and operational lifetime.[1]
-
Host Materials: The wide bandgap of many this compound derivatives makes them suitable as host materials for fluorescent or phosphorescent dopants in the emissive layer of OLEDs.[1]
-
Emitters: Functionalized this compound derivatives have been successfully employed as emitters in OLEDs.[1] This includes their use as ligands in metal chelates for deep blue emission and as core components in Thermally Activated Delayed Fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies.[1]
-
n-Type Semiconductors in OFETs: The electron-accepting nature of the this compound core has been leveraged to develop n-type organic semiconductors for OFETs.[2]
-
Acceptor Materials in OPVs: Derivatives of this compound-2,6-dione have been investigated as non-fullerene acceptors in organic solar cells, demonstrating promising power conversion efficiencies.[3]
Data Presentation
The performance of organic electronic devices incorporating this compound derivatives is summarized in the tables below for easy comparison.
Table 1: Performance of OLEDs Utilizing this compound-Based Emitters
| Emitter Type | Host Material | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Color | Reference |
| TADF (Phenoxazine donor) | mCP | 29.9 | 33,540 | Blue | [4][5] |
| TADF (Phenothiazine donor) | mCP | 25.8 | 14,480 | Blue | [4][5] |
| Green TADF Emitter | o-DibzBz | 16.4 | - | Green | [5] |
| Deep Blue TADF Emitter | - | 17.6 | - | Deep Blue | [4][5] |
Table 2: Performance of OFETs with this compound-Based Semiconductors
| Semiconductor | Device Type | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) | Reference |
| NTDT-DCV | n-type OTFT | 0.14 | - | [2] |
| NTDC-N | Ambipolar OFET | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² | [3] |
| NTDC-N-4F | Ambipolar OFET | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² | [3] |
| 2,6-Naphthyridine derivatives | Bipolar/n-type | up to 0.019 | up to 0.021 | [6] |
Table 3: Performance of OPVs with this compound-Based Acceptors
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Reference |
| NTDC-N | PCE-10 | 7.5 | [3] |
| NTDC-N-4F | PCE-10 | 8.2 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound precursor and the fabrication of a typical organic electronic device.
Protocol 1: Synthesis of 4,8-Dibromo-1,5-naphthyridine
This protocol describes a common method for synthesizing a key intermediate used in the preparation of various functional this compound derivatives.[7]
Materials:
-
This compound
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve this compound in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add bromine to the solution at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an ice-water bath to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water and then with a suitable solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum to obtain 4,8-dibromo-1,5-naphthyridine.
Protocol 2: Fabrication of a Generic OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material
-
Emissive layer (EML) material (host and dopant)
-
Electron transport layer (ETL) material (e.g., a this compound derivative)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Deposition of Organic Layers:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO substrate. The typical order is HIL, HTL, EML, ETL, and EIL. The thickness of each layer is controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum) on top of the organic stack through a shadow mask to define the active area of the device.[1]
-
-
Encapsulation:
-
Encapsulate the fabricated device in an inert atmosphere (e.g., a glovebox) using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a spectroradiometer.
-
Evaluate the electroluminescence (EL) spectrum and Commission Internationale de l'Eclairage (CIE) coordinates.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in organic electronics.
Caption: Material design strategy for this compound derivatives.
Caption: General workflow for OLED fabrication.
Caption: Energy level diagram for a typical OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel n-type organic semiconductor comprising a this compound-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Naphthyridinedione-based multifunctional small molecules for applications in both photovoltaics and transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel multifunctional organic semiconductor materials based on 4,8-substituted this compound: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,5-Naphthyridine Derivatives as TGF-β Type I Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous diseases, notably fibrosis and cancer. The TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that plays a pivotal role in initiating the intracellular signaling cascade upon TGF-β ligand binding.[4][5] Consequently, ALK5 has emerged as a promising therapeutic target for the development of small molecule inhibitors.
Among the various chemical scaffolds investigated, 1,5-naphthyridine derivatives have been identified as a novel class of potent and selective inhibitors of ALK5.[4][6][7] Optimization of initial screening hits has led to the development of aminothiazole and pyrazole substituted 1,5-naphthyridines with nanomolar potency in both enzymatic and cellular assays.[6][7] These compounds have demonstrated significant potential for therapeutic intervention in diseases driven by aberrant TGF-β signaling.
This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as ALK5 inhibitors, intended to guide researchers in the fields of molecular biology, pharmacology, and drug discovery.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of representative this compound derivatives against the TGF-β type I receptor (ALK5). The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.
| Compound Reference | Chemical Moiety | ALK5 Autophosphorylation IC50 (nM) | Cellular Assay IC50 (nM) | p38 MAP Kinase IC50 (nM) | Selectivity (p38/ALK5) |
| Compound 15 | Aminothiazole | 6 | 25 | >10,000 | >1667 |
| Compound 19 | Pyrazole | 4 | 15 | >10,000 | >2500 |
Experimental Protocols
ALK5 Kinase Assay (Autophosphorylation)
This protocol describes the determination of the inhibitory activity of this compound derivatives on the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant human ALK5 kinase domain (purified)
-
This compound test compounds
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
ATP solution (containing γ-³²P-ATP or γ-³³P-ATP)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare serial dilutions of the this compound test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
In a microcentrifuge tube, combine the recombinant ALK5 enzyme (e.g., 10 nM final concentration) with the diluted test compounds or vehicle (DMSO) control.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for binding.
-
Initiate the kinase reaction by adding ATP solution (e.g., 3 µM final concentration, containing a radioactive isotope) to the mixture.
-
Incubate the reaction for 15 minutes at 37°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5.
-
Quantify the band intensities to determine the extent of ALK5 autophosphorylation.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: TGF-β-Dependent Luciferase Reporter Gene Assay
This assay measures the ability of this compound derivatives to inhibit TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
This compound test compounds
-
Recombinant human TGF-β1
-
Cell culture medium and supplements
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Luminometer
Procedure:
-
Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium.
-
Prepare serial dilutions of the this compound test compounds in the low-serum medium.
-
Pre-treat the cells with the diluted compounds or vehicle control for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 1 ng/mL). Include a non-stimulated control.
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Evaluation in a Mouse Model of Pulmonary Fibrosis
This protocol provides a general framework for assessing the anti-fibrotic potential of this compound derivatives in vivo.
Materials:
-
Bleomycin sulfate
-
This compound test compound
-
Appropriate vehicle for compound administration (e.g., 0.5% methylcellulose)
-
C57BL/6 mice (or other suitable strain)
-
Hydroxyproline assay kit
-
Histology reagents (e.g., Masson's trichrome stain)
Procedure:
-
Induction of Pulmonary Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) to induce lung fibrosis. A control group should receive saline.
-
Compound Administration: Begin daily administration of the this compound derivative (e.g., via oral gavage) at a predetermined dose, starting on a specific day post-bleomycin instillation (e.g., day 7 for a therapeutic model). A vehicle control group should be included.
-
Monitoring: Monitor the mice for changes in body weight and overall health throughout the study.
-
Endpoint Analysis (e.g., Day 21):
-
Euthanize the mice and collect the lungs.
-
One lung lobe can be homogenized for a hydroxyproline assay to quantify collagen content, a key marker of fibrosis.
-
The other lung lobe should be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E and Masson's trichrome staining) to assess the extent of fibrosis.
-
-
Data Analysis: Compare the readouts (hydroxyproline content, histological fibrosis scores) between the vehicle-treated and compound-treated groups to determine the efficacy of the this compound inhibitor.
Visualizations
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the point of inhibition by this compound derivatives.
Experimental Workflow for Inhibitor Validation
Caption: General workflow for the validation of this compound derivatives as ALK5 inhibitors.
References
- 1. Collection - Identification of this compound Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ALK5 phosphorylation of the endoglin cytoplasmic domain regulates Smad1/5/8 signaling and endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of 1,5-Naphthyridine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,5-naphthyridine derivatives as anticancer agents. The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects. This document details key synthetic protocols, summarizes biological activity data, and outlines the primary mechanisms of action to guide researchers in the development of novel therapeutics based on this promising scaffold.
Core Synthetic Strategies
The construction of the this compound core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Gould-Jacobs Reaction
A cornerstone in the synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives is the Gould-Jacobs reaction. This versatile method involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization.
Skraup Reaction
The Skraup synthesis is a classic and direct method for preparing the this compound scaffold.[1][2] It involves the reaction of a 3-aminopyridine derivative with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1][2]
Mechanisms of Anticancer Activity
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Topoisomerase I
A significant number of this compound derivatives have been identified as potent inhibitors of Topoisomerase I (Top1).[3][4] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Inhibition of TGF-β Type I Receptor (ALK5)
Certain this compound derivatives have been developed as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5][6][7] The TGF-β signaling pathway is implicated in various cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, dysregulation of this pathway can promote tumor growth and metastasis.
Quantitative Data
The anticancer activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl- and Indeno-1,5-naphthyridines | COLO 205 (Colon) | Varies | [3][4] |
| This compound Derivatives | HeLa (Cervical), HL-60 (Leukemia), PC-3 (Prostate) | 0.1 - 172.8 | [8] |
| 2-Chloro-1,5-naphthyridine Derivatives | Various | 0.25 - 0.36 | |
| 1,7-Naphthyridine Derivative (17a) | MOLT-3 (Leukemia), HeLa (Cervical), HL-60 (Leukemia) | 9.1, 13.2, 8.9 | |
| 1,8-Naphthyridine Derivative (47) | MIAPaCa (Pancreas), K-562 (Leukemia) | 0.41, 0.77 | |
| 1,8-Naphthyridine Derivative (29) | PA-1 (Ovarian), SW620 (Colon) | 0.41, 1.4 |
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 15 | ALK5 Autophosphorylation | 6 | [5][6][7] |
| Compound 19 | ALK5 Autophosphorylation | 4 | [5][6][7] |
| Repsox (29) | ALK5 | 4 | |
| LY566578 (30) | ALK5 | 7.0 | |
| R-268712 (34) | ALK5 | 2.5 |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether or Dowtherm A
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Skraup Synthesis of this compound
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene, sodium m-nitrobenzenesulfonate)
-
Sodium hydroxide
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.[1]
-
Add the oxidizing agent to the mixture.[1]
-
Heat the reaction mixture to 140-160 °C for several hours.[1]
-
After completion, cool the mixture and pour it onto crushed ice.[1]
-
Neutralize with a concentrated sodium hydroxide solution.[1]
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01N HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
References
- 1. Identification of this compound derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,5-Naphthyridine in the Design of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,5-naphthyridine derivatives in the design and fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the this compound scaffold, characterized by its electron-deficient nature, render it a versatile building block for various functional materials within an OLED device. These materials contribute to enhanced efficiency, stability, and color purity of the emitted light.
Introduction to this compound in OLEDs
The this compound core is an electron-deficient heterocyclic compound that has garnered significant attention in the field of organic electronics. Its inherent properties, such as high thermal stability and tunable optoelectronic characteristics, make it an excellent candidate for several key roles in OLEDs:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By incorporating suitable donor moieties, this compound derivatives can be designed as efficient TADF emitters. These materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.
-
Phosphorescent Emitters: As a ligand in organometallic complexes, particularly with iridium(III), this compound derivatives have been utilized to create highly efficient phosphorescent emitters for green to red OLEDs with excellent quantum efficiencies and low efficiency roll-off.
-
Host Materials: The wide bandgap and high triplet energy of certain this compound derivatives make them suitable as host materials for phosphorescent and TADF dopants, facilitating efficient energy transfer to the guest emitter.
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the this compound core imparts excellent electron-transporting properties, contributing to balanced charge injection and recombination within the OLED, thereby improving device efficiency and lifetime.
Quantitative Data Presentation
The performance of OLEDs incorporating this compound derivatives is summarized in the tables below, showcasing their potential in achieving high-efficiency light emission across the visible spectrum.
Table 1: Performance of OLEDs Utilizing this compound-Based TADF Emitters
| Emitter | Host | Max. EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | Max. Luminance (cd/m²) | Emission Color |
| PXZ-ND | - | 13.0 | - | - | - | Blue-green |
| DMAC-ND | - | 14.1 | - | - | 20,000 | Sky-blue |
| PTZ-ND | - | 13.4 | - | - | - | Green-yellow |
| Emitter with Phenoxazine Donor | - | 29.9 | - | - | 33,540 | - |
| Emitter with Phenothiazine Donor | - | 25.8 | - | - | 14,480 | - |
| ND-AC (doped) | - | 16.8 | - | - | - | - |
| ND-AC (non-doped) | - | 12.0 | - | - | - | - |
| Cz-ND | mCP | 15.3 | - | - | - | Blue |
| tBuCz-ND | mCP | 20.9 | 26.5 | - | - | Blue |
Table 2: Performance of OLEDs with this compound-Based Phosphorescent Iridium(III) Complexes
| Complex | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Peak (nm) | Emission Color |
| (dfpmp)₂Ir(mmND) | >30 | - | 521 | Green |
| (mtfmpp)₂Ir(mmND) | 32.3 | 242,548 | - | Green-Yellow |
| (tfmptp)₂Ir(mmND) | >30 | - | - | Orange-Red |
| (mtfmptp)₂Ir(mmND) | >30 | - | 600 | Red |
| Ir(4tfmpq)₂mND | 31.48 | - | 626-630 | Pure Red |
| Ir(4tfmpq)₂mmND | 31.48 | - | 626-630 | Pure Red |
| Ir(4tfmpq)₂mpND | 31.48 | - | 626-630 | Pure Red |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based TADF emitter and the subsequent fabrication of an OLED device.
Synthesis of a Representative TADF Emitter: 2,7-di(10H-phenothiazin-10-yl)-1,8-naphthyridine (PTZ-ND)
This protocol describes a general procedure for the synthesis of a donor-acceptor type TADF emitter where phenothiazine (donor) is coupled with a 1,8-naphthyridine core (acceptor).
Materials:
-
2,7-dichloro-1,8-naphthyridine
-
Phenothiazine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous toluene
-
Nitrogen gas (or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,7-dichloro-1,8-naphthyridine (1.0 eq.), phenothiazine (2.2 eq.), and sodium tert-butoxide (2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask via a syringe. Then, add the catalyst system, Pd₂(dba)₃ (0.05 eq.) and Xantphos (0.1 eq.), under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, PTZ-ND.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the fabrication of a typical multilayer OLED device using the synthesized this compound derivative as the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL). For example:
-
HIL: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
HTL: 1,3-Di(9H-carbazol-9-yl)benzene (mCP)
-
EML Host: A suitable host material (e.g., mCP)
-
EML Dopant: The synthesized this compound derivative
-
ETL: 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB)
-
EIL: Lithium fluoride (LiF)
-
-
Aluminum (Al) pellets for cathode deposition
-
Shadow masks for patterning the cathode
-
Glovebox with an inert atmosphere (N₂)
-
UV-curable epoxy and glass coverslips for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.[1]
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode at a controlled deposition rate (typically 0.5-2 Å/s). A typical device structure could be:
-
TAPC (HIL, 50 nm)
-
mCP (HTL, 10 nm)
-
mCP doped with 10% of the this compound emitter (EML, 30 nm)
-
TmPyPB (ETL, 45 nm)
-
-
-
Electron Injection and Cathode Layer Deposition:
-
Deposit a thin layer of LiF (EIL, 0.8 nm) at a slower rate (e.g., 0.1 Å/s).
-
Deposit the aluminum cathode (100-120 nm) through a shadow mask to define the active area of the device. The deposition rate for Al is typically higher (e.g., 2-5 Å/s).
-
-
Encapsulation:
-
Transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air or moisture.
-
Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top.
-
Cure the epoxy with a UV lamp to seal the device and protect the organic layers from degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the encapsulated OLED device using appropriate measurement systems.
-
Mandatory Visualizations
Molecular Design Strategy for TADF Emitters
Caption: Design principle for this compound TADF emitters.
Experimental Workflow for OLED Fabrication
Caption: General workflow for fabricating OLED devices.
Typical Multilayer OLED Device Structure
Caption: A typical multilayer OLED device structure.
References
Functionalization of the 1,5-Naphthyridine Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic landscape and multiple vectors for substitution. This allows for the fine-tuning of physicochemical properties and biological activity. Functionalized this compound derivatives have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anticancer agents, and antiplasmodial compounds.
This document provides detailed application notes and experimental protocols for the key methods used to functionalize the this compound skeleton.
Key Functionalization Strategies
Several modern synthetic methodologies have been successfully applied to the derivatization of the this compound core. The primary approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, particularly the Suzuki-Miyaura coupling, are highly versatile for forming carbon-carbon bonds. They allow for the introduction of a wide array of aryl and heteroaryl substituents at halogenated positions of the this compound ring.
-
Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalization of the naphthyridine core. Palladium-catalyzed C-H arylation and Minisci-type radical alkylation are powerful tools for directly installing substituents.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy is effective for introducing nucleophiles, such as amines, at positions activated by electron-withdrawing groups or after N-oxidation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of Halo-1,5-Naphthyridines
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-1,5-naphthyridine with an arylboronic acid.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine or 3-bromo-1,5-naphthyridine) (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃], 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene/water 4:1, or DMF/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask, add the halo-1,5-naphthyridine (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (3-5 mol%) to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized this compound.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation
This protocol outlines a method for the direct arylation of the this compound C-H bond with an aryl halide.
General Workflow:
Caption: Experimental workflow for C-H arylation.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (e.g., aryl iodide or aryl bromide) (1.5 eq.)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], 5-10 mol%)
-
Ligand (e.g., Tricyclohexylphosphine [PCy₃], 10-20 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq.)
-
Solvent (e.g., Anhydrous 1,4-dioxane or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.5 eq.), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated this compound.
Protocol 3: Minisci-Type C-H Alkylation
This protocol describes a general procedure for the radical alkylation of this compound using a carboxylic acid as the alkyl source under photoredox conditions.
Materials:
-
This compound (1.0 eq.)
-
Carboxylic acid (e.g., pivalic acid) (3.0 eq.)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Oxidant (e.g., Potassium persulfate [K₂S₂O₈], 2.0 eq.)
-
Acid (e.g., Trifluoroacetic acid [TFA], 1.2 eq.)
-
Solvent (e.g., Acetonitrile/water mixture)
-
Blue LED light source
Procedure:
-
To a vial, add this compound (1.0 eq.), the carboxylic acid (3.0 eq.), the photocatalyst (1 mol%), and the oxidant (2.0 eq.).
-
Add the solvent mixture and the acid.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Seal the vial and place it in front of a blue LED light source with stirring.
-
Irradiate the reaction for 12-24 hours at room temperature.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the residue by flash column chromatography to yield the alkylated this compound.
Applications in Drug Discovery
Functionalized 1,5-naphthyridines are prominent scaffolds in drug discovery, notably as kinase and topoisomerase inhibitors.
This compound Derivatives as Kinase Inhibitors
Derivatives of this compound have been identified as potent inhibitors of various kinases, including the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5). Inhibition of the TGF-β/ALK5 signaling pathway is a promising therapeutic strategy for certain cancers and fibrotic diseases.
TGF-β Signaling Pathway and Inhibition:
Caption: TGF-β signaling pathway and its inhibition by this compound derivatives.
Quantitative Data: ALK5 Inhibitory Activity
| Compound ID | C4-Substituent | IC₅₀ (nM) vs. ALK5 Autophosphorylation | Reference |
| 15 | Aminothiazole derivative | 6 | |
| 19 | Pyrazole derivative | 4 |
This compound Derivatives as Topoisomerase I Inhibitors
Certain fused this compound derivatives, such as dibenzo[c,h]naphthyridinediones, have been designed as Topoisomerase I (Top1) inhibitors. These compounds act by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and cell death, a mechanism similar to that of the well-known anticancer drug camptothecin.
Quantitative Data: Antiproliferative Activity of Indenonaphthyridine Derivatives
| Compound | Cell Line (Human Colon Cancer) | IC₅₀ (µM) | Reference |
| Indeno-1,5-naphthyridine derivative 1 | COLO 205 | 0.5 | |
| Indeno-1,5-naphthyridine derivative 2 | COLO 205 | 1.2 |
Conclusion
The this compound skeleton is a versatile and valuable scaffold in modern organic and medicinal chemistry. The functionalization strategies outlined in these application notes provide researchers with a robust toolkit for the synthesis of novel derivatives with tailored properties for a wide range of applications, from drug discovery to materials science. The continued development of efficient and selective methods for the derivatization of this important heterocycle will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.
Application Notes and Protocols for 1,5-Naphthyridine-Based n-Type Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine core, an electron-deficient heterocyclic system, has emerged as a promising building block for the development of high-performance n-type organic semiconductors.[1] Its inherent electronic properties, coupled with high thermal stability and the potential for tunable optoelectronic characteristics through chemical modification, make it an attractive candidate for applications in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1]
This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of n-type organic semiconductors based on this compound derivatives, with a particular focus on the high-performance this compound-2,6-dione (NTD) class of materials.
Data Presentation
The following tables summarize the key electronic and device performance parameters of representative this compound-based n-type organic semiconductors.
Table 1: Electronic Properties of this compound-2,6-dione (NTD) Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| NTDT-DCV | -6.58 | -4.15 | 2.43 |
| NTDP-DCV | -6.65 | -4.08 | 2.57 |
Table 2: OFET Device Performance of this compound-2,6-dione (NTD) Derivatives
| Compound | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| NTDT-DCV | 0.14 | > 10⁶ | ~40 |
| NTDP-DCV | 0.03 | > 10⁵ | ~45 |
Table 3: Electronic Properties of 4,8-Substituted this compound Derivatives
| Compound | HOMO (eV)[2][3] | LUMO (eV)[2][3] | Optical Bandgap (eV)[2][3] | Electron Affinity (eV)[2][3] | Ionization Potential (eV)[2][3] |
| 1a | -5.33 | -2.39 | 2.94 | 2.38 | 4.85 |
| 1b | -5.84 | -2.35 | 3.49 | 2.72 | 5.04 |
| 1c | -6.12 | -2.31 | 3.81 | 2.65 | 4.98 |
| 1d | -6.84 | -2.25 | 4.59 | 2.58 | 4.91 |
| 1e | -5.99 | -2.28 | 3.71 | 2.61 | 4.94 |
| 1f | -6.21 | -2.23 | 3.98 | 2.55 | 4.88 |
| 1g | -6.33 | -2.19 | 4.14 | 2.49 | 4.82 |
| 1h | -6.08 | -2.21 | 3.87 | 2.45 | 4.78 |
Experimental Protocols
Protocol 1: Synthesis of a High-Mobility n-Type Semiconductor: NTDT-DCV
This protocol details the synthesis of NTDT-DCV, a high-performance n-type semiconductor based on the this compound-2,6-dione core.[2]
Step 1: Synthesis of 1,5-Dioctyl-1,5-naphthyridine-2,6-dione
A mixture of 2,6-dihydroxy-1,5-naphthyridine, potassium carbonate, and 1-bromooctane in N,N-dimethylformamide (DMF) is heated at 80°C for 24 hours. After cooling, the reaction mixture is poured into water and the resulting precipitate is filtered, washed with water and methanol, and dried to yield 1,5-dioctyl-1,5-naphthyridine-2,6-dione.
Step 2: Synthesis of 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione
1,5-Dioctyl-1,5-naphthyridine-2,6-dione is dissolved in chloroform, and a solution of bromine in chloroform is added dropwise at room temperature. The mixture is stirred for 12 hours, after which a sodium thiosulfate solution is added to quench the excess bromine. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione.[1]
Step 3: Synthesis of NTDT-DCV via Stille Coupling
A mixture of 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄ in anhydrous toluene is refluxed under an argon atmosphere for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the thiophene-functionalized intermediate. This intermediate is then reacted with 2-(tributylstannyl)dicyanovinylbenzene under similar Stille coupling conditions to afford the final product, NTDT-DCV.
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol describes the fabrication of a top-contact, bottom-gate OFET, a common architecture for evaluating the performance of new organic semiconductors.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and gate dielectric)
-
This compound derivative (e.g., NTDT-DCV)
-
Anhydrous chloroform (or other suitable solvent for the semiconductor)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface energy.
-
Semiconductor Deposition (Spin-Coating): A solution of the this compound derivative (e.g., 5 mg/mL of NTDT-DCV in chloroform) is prepared and filtered through a 0.2 µm PTFE filter. The solution is then spin-coated onto the cleaned Si/SiO₂ substrate at 2000 rpm for 60 seconds. The substrate is subsequently annealed on a hot plate at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the film morphology.
-
Electrode Deposition: Gold source and drain electrodes (50 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50 µm and W = 1000 µm.
Protocol 3: Characterization of OFET Devices
Procedure:
-
Electrical Measurements: The electrical characteristics of the fabricated OFETs are measured in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VD). This is typically done in the saturation regime (e.g., VD = 80 V).
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VD) at various constant gate voltages (VG).
-
Calculation of Electron Mobility: The field-effect electron mobility (μe) in the saturation regime is calculated from the transfer characteristics using the following equation:
ID = (μe * Ci * W) / (2 * L) * (VG - Vth)²
where Ci is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, Ci ≈ 11.5 nF/cm²), W is the channel width, L is the channel length, and Vth is the threshold voltage. The mobility is extracted from the slope of the (ID)1/2 vs. VG plot.
-
On/Off Ratio: The on/off ratio is calculated as the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer characteristics.
Protocol 4: Determination of HOMO/LUMO Energy Levels by Cyclic Voltammetry
Procedure:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Measurement: Cyclic voltammetry (CV) is performed using a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Ferrocene is used as an internal standard.
-
Data Analysis: The onset oxidation (Eox) and reduction (Ered) potentials are determined from the CV curve. The HOMO and LUMO energy levels are then estimated using the following empirical formulas:
HOMO (eV) = -[Eox - E1/2(ferrocene) + 4.8] LUMO (eV) = -[Ered - E1/2(ferrocene) + 4.8]
where E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium redox couple.
Visualizations
Caption: Molecular design for n-type this compound semiconductors.
Caption: Workflow for this compound-based OFET fabrication.
Caption: Relationship between structure and n-type properties.
References
Application Notes and Protocols for Metal Complexes of 1,5-Naphthyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for metal complexes featuring 1,5-Naphthyridine and its derivatives. The content covers the application of these complexes in medicinal chemistry as anticancer agents, in materials science for Organic Light-Emitting Diodes (OLEDs), and in catalysis for cross-coupling reactions.
Application in Medicinal Chemistry: Anticancer Agents
Complexes of this compound have emerged as promising candidates in the development of novel anticancer therapeutics. Notably, a dinuclear gold(III) complex incorporating a this compound bridging ligand has demonstrated significant cytotoxic activity against human colorectal carcinoma (HCT116) and breast cancer (MDA-MB-231) cell lines.[1][2] This complex exhibits a degree of selectivity for cancer cells over healthy cells and is understood to induce programmed cell death (apoptosis) through the intrinsic pathway, specifically by increasing the activity of caspase-9.[1][2]
Quantitative Data: Cytotoxicity
While the dinuclear gold(III) complex with a this compound bridging ligand has been reported to induce remarkable cytotoxicity, specific IC50 values from the primary literature were not available in the reviewed sources.[1][2] The table below presents typical IC50 values for other gold complexes against the same cell lines for comparative purposes.
| Complex Type | Cell Line | IC50 (µM) | Reference |
| Phosphanegold(I) Complexes | HCT116 | Varies | [2] |
| Phosphanegold(I) Complexes | MDA-MB-231 | Varies | [2] |
| Flavin-conjugated Pt(IV) | HCT116 | Varies | [3] |
| Flavin-conjugated Pt(IV) | MDA-MB-231 | Varies | [3] |
Signaling Pathway: Caspase-9 Mediated Apoptosis
The dinuclear gold(III) complex triggers apoptosis through the mitochondrial pathway, culminating in the activation of caspase-9, an initiator caspase. This leads to a cascade of executioner caspases, ultimately resulting in cell death.
References
Application of 1,5-Naphthyridine Derivatives in Dye-Sensitized Solar Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,5-naphthyridine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes a summary of their performance, detailed experimental protocols for dye synthesis and device fabrication, and diagrams illustrating the underlying principles and workflows. This compound, a nitrogen-containing heterocyclic compound, has been explored in various optoelectronic applications, including as a ligand in ruthenium-based complexes and as a core component of metal-free organic dyes for solar energy conversion.
Performance of this compound-Based Devices
The performance of solar cells utilizing this compound derivatives is summarized below. It is important to note that while research in this specific area is emerging, data for this compound dyes in DSSCs is limited. For a broader context, performance data of a related 1,5-naphthyridinedione derivative in organic photovoltaics (OPVs) is also included.
| Dye/Acceptor Structure | Device Type | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Ru-complex with dicyano-1,5-naphthyridine-like ligand and NMe₂ substituent | DSSC | 0.332 | - | - | 0.054 | [1] |
| Ru-complex with tricyano-1,5-naphthyridine-like ligand and NMe₂ substituent | DSSC | 0.344 | - | - | 0.065 | [1] |
| This compound-2,6-dione derivative (NTDC-N) | OPV | - | - | - | 7.5 | [2] |
| Fluorinated this compound-2,6-dione derivative (NTDC-N-4F) | OPV | - | - | - | 8.2 | [2] |
Signaling Pathways and Experimental Workflows
Working Principle of a Dye-Sensitized Solar Cell
The following diagram illustrates the fundamental charge transfer processes in a DSSC sensitized with a this compound-based dye.
Caption: Electron flow in a DSSC with a this compound dye.
Experimental Workflow for DSSC Fabrication and Characterization
This diagram outlines the key steps involved in the creation and testing of a DSSC featuring a this compound sensitizer.
Caption: Workflow for this compound DSSC fabrication.
Experimental Protocols
I. Synthesis of this compound-Based Dyes (General Protocol)
The synthesis of this compound dyes can be achieved through various organic reactions. A common approach involves the construction of the this compound core followed by functionalization with donor, acceptor, and anchoring groups. The following is a generalized protocol based on common synthetic strategies such as the Friedländer annulation and Suzuki coupling.
A. Synthesis of the this compound Core (via Friedländer Synthesis):
-
In a round-bottom flask, combine 2-amino-3-formylpyridine (1 equivalent) and a ketone with an α-methylene group (1.2 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as potassium hydroxide or pyrrolidine.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the substituted this compound derivative.
B. Functionalization via Suzuki Coupling (Example):
-
To a solution of a bromo-substituted this compound derivative (1 equivalent) in a solvent mixture such as toluene/ethanol/water, add the desired aryl or heteroaryl boronic acid (1.5 equivalents).
-
Add a base, such as sodium carbonate (2 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the functionalized this compound dye.
II. Fabrication of Dye-Sensitized Solar Cells
This protocol describes the assembly of a typical DSSC for testing newly synthesized dyes.
A. Photoanode Preparation:
-
Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating in a detergent solution, deionized water, and ethanol for 15 minutes each.
-
Prepare a TiO₂ paste by grinding TiO₂ nanopowder (e.g., P25) in a mortar with a small amount of dilute acetic acid until a uniform, lump-free paste is formed. A drop of a surfactant (e.g., Triton X-100) can be added to improve spreading.
-
Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Use scotch tape as a spacer to control the film thickness.
-
Allow the film to air dry for a few minutes to even out.
-
Sinter the TiO₂-coated FTO plate in a furnace. Gradually increase the temperature to 500 °C and maintain for 30 minutes to ensure good particle necking and removal of organic binders.
-
Allow the photoanode to cool down to approximately 80 °C before dye sensitization.
B. Dye Sensitization:
-
Prepare a dye solution of the this compound derivative (typically 0.3-0.5 mM) in a suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and tert-butanol).
-
Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed, dark container for 18-24 hours to ensure complete dye adsorption.
-
After sensitization, remove the photoanode from the dye solution and rinse with fresh solvent to remove any non-adsorbed dye molecules.
C. Counter Electrode Preparation:
-
Clean another FTO glass plate as described in step II.A.1.
-
Deposit a thin layer of a platinum catalyst onto the conductive side. This can be done by spreading a drop of chloroplatinic acid solution and heating it at 400 °C for 15 minutes.
D. Cell Assembly:
-
Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich configuration, with the conductive sides facing each other. The dye-coated area should be slightly offset from the counter electrode to allow for electrical contact.
-
Use a thin thermoplastic sealant (e.g., Surlyn) between the electrodes and heat to seal the cell, leaving two small holes for electrolyte filling.
-
Inject the electrolyte solution into the cell through one of the holes via vacuum backfilling or capillary action. A common electrolyte consists of 0.5 M lithium iodide, 0.05 M iodine, and 0.5 M 4-tert-butylpyridine in acetonitrile.
-
Seal the holes completely with a small piece of sealant and a soldering iron to prevent electrolyte leakage.
III. Characterization of DSSCs
A. Photovoltaic (J-V) Measurement:
-
Use a solar simulator calibrated to AM 1.5 G (100 mW/cm²) illumination as the light source.
-
Connect the fabricated DSSC to a digital source meter.
-
Measure the current density (J) while sweeping the voltage (V) across the cell.
-
From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
B. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE measurement system, which includes a light source (e.g., Xenon lamp), a monochromator, and a potentiostat.
-
Measure the short-circuit current of the DSSC at different wavelengths of incident light.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.
C. Electrochemical Impedance Spectroscopy (EIS):
-
Use a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation over a range of frequencies to the DSSC under illumination and in the dark.
-
Analyze the resulting Nyquist and Bode plots to investigate the charge transfer resistances at the various interfaces within the cell (e.g., TiO₂/dye/electrolyte and counter electrode/electrolyte).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Skraup Reaction for 1,5-Naphthyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-naphthyridine and its derivatives via the Skraup reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup reaction for this compound synthesis?
The Skraup reaction is a classic method for synthesizing quinolines and related heterocyclic compounds. In the context of this compound synthesis, it involves the reaction of 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a series of reactions with the 3-aminopyridine, ultimately leading to the formation of the this compound ring system.
Q2: What are the most common challenges encountered in the Skraup synthesis of this compound?
The most frequently encountered challenges include:
-
Low product yield: This can be due to a variety of factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Vigorous and exothermic reaction: The reaction can be difficult to control, sometimes leading to a runaway reaction.
-
Tar formation: The harsh acidic and high-temperature conditions can cause polymerization of acrolein, leading to the formation of tar.
-
Formation of isomeric byproducts: Depending on the starting materials, other naphthyridine isomers may be formed.
-
Incomplete oxidation: The final aromatization step may not go to completion, resulting in hydrogenated impurities.
Q3: What are the key parameters to control for a successful Skraup reaction?
The key parameters to carefully control are:
-
Temperature: The reaction is typically heated to 140-150°C.[1]
-
Reaction Time: A reaction time of 4-5 hours is generally employed.[1]
-
Choice of Oxidizing Agent: The oxidizing agent plays a crucial role in the final aromatization step and can influence the reaction's vigor and yield.
-
Rate of Reagent Addition: Slow and controlled addition of reagents, particularly the sulfuric acid, is important to manage the exothermic nature of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inefficient dehydration of glycerol to acrolein.2. Incomplete cyclization.3. Ineffective oxidation of the dihydro intermediate. | 1. Ensure the use of concentrated sulfuric acid and maintain the reaction temperature in the optimal range (140-150°C).2. Prolong the reaction time or slightly increase the temperature after the initial exothermic phase.3. Select a suitable oxidizing agent. Consider using milder alternatives to traditional nitrobenzene, such as m-nitrobenzenesulfonic acid sodium salt or iodine, which have shown good reproducibility.[2][3] |
| Reaction is Too Vigorous and Uncontrollable | The reaction is inherently exothermic. | 1. Add a moderator like ferrous sulfate to control the reaction rate.2. Perform the reaction in a well-ventilated fume hood with appropriate safety precautions.3. Add the sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). |
| Significant Tar Formation | Polymerization of acrolein under harsh acidic and high-temperature conditions. | 1. Use a moderator such as ferrous sulfate.2. Optimize the reaction temperature to avoid excessive heat.3. Consider a modified procedure with a milder oxidizing agent. |
| Presence of Isomeric Byproducts | The cyclization reaction can sometimes occur at different positions on the pyridine ring. | 1. While difficult to completely avoid, purification by column chromatography or recrystallization is typically required to isolate the desired this compound isomer. |
| Product Contaminated with Hydrogenated Intermediates | Incomplete oxidation in the final step of the reaction. | 1. Ensure a sufficient amount of the oxidizing agent is used.2. Consider extending the reaction time to allow for complete aromatization.3. Choose a more efficient oxidizing agent for your specific substrate. |
Comparative Data on Oxidizing Agents
The choice of oxidizing agent can significantly impact the yield and reproducibility of the Skraup synthesis of this compound.
| Oxidizing Agent | Typical Yield | Notes |
| m-Nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na) | 45-50%[2][3] | Offers higher yields and better reproducibility compared to iodine.[2][3] |
| Iodine | Good results reported | Can be recovered and reused. The reaction is often carried out in a dioxane/water mixture.[2][3] |
| Other Oxidizing Agents | Variable | NaNO2, KI, KIO3, MnO2, or KMnO4 have also been used.[2][3] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Skraup synthesis of this compound from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (or other suitable oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Chloroform or Diethyl Ether (for extraction)
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.
-
To this mixture, add glycerol, followed by the oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt).[1]
-
Heat the mixture gently. The reaction is exothermic and may begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to a temperature of 140-150°C and maintain this temperature for 4-5 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as chloroform or diethyl ether.[1]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Skraup synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the Skraup reaction.
References
Technical Support Center: Gould-Jacobs Synthesis of Naphthyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield of naphthyridine synthesis via the Gould-Jacobs reaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Gould-Jacobs synthesis of naphthyridines, offering potential causes and solutions to enhance reaction yield and product purity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial condensation step | - Incomplete reaction between the aminopyridine and the malonic ester derivative.- Presence of moisture, leading to hydrolysis of reactants.- Suboptimal reaction temperature. | - Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.- Use a slight excess of the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate - DEEM).- Optimize the reaction temperature; gentle heating is often required to drive the condensation.[1] |
| Low yield or failure of the thermal cyclization step | - Insufficient temperature to overcome the activation energy for the 6-electron electrocyclization.- Decomposition of the intermediate or product at excessively high temperatures or with prolonged heating.- Use of an inappropriate high-boiling solvent. | - Utilize a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve the necessary high temperatures (typically around 250 °C).[1]- Carefully control the reaction time to prevent degradation.[2]- Consider using microwave irradiation as an alternative heating method, which can significantly reduce reaction times and improve yields.[3][4] |
| Formation of regioisomeric byproducts | - The substituted aminopyridine allows for cyclization at more than one position. | - The regioselectivity is influenced by electronic and steric factors of the substituents on the pyridine ring.[1]- Careful selection of starting materials can favor the desired isomer.- If isomers form, they may be separable by fractional crystallization or chromatography. |
| Difficulty in product purification | - Poor solubility of the naphthyridine product in common organic solvents.- Co-precipitation of impurities with the final product. | - Recrystallization is the most effective method for purifying naphthyridine products.[1]- Experiment with various solvent systems, such as DMF/water or ethanol/water, to find the optimal conditions for recrystallization.[1]- Ensure complete hydrolysis of the ester intermediate before final product isolation, as its presence can complicate purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gould-Jacobs reaction for naphthyridine synthesis?
A1: The Gould-Jacobs reaction for synthesizing 1,5-naphthyridines involves two primary stages.[3] The first is a nucleophilic attack by the amino group of a 3-aminopyridine on diethyl ethoxymethylenemalonate (DEEM), which results in the elimination of ethanol to form a vinylogous amide intermediate.[3] The second stage is a high-temperature intramolecular 6-electron electrocyclization of this intermediate, which forms the dihydronaphthyridine ring system. This then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[3]
Q2: What are the critical parameters to control for maximizing the yield of the cyclization step?
A2: Temperature and reaction time are the most critical parameters. The intramolecular cyclization requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2] However, prolonged heating at these temperatures can lead to product degradation.[2] Therefore, a careful balance must be struck. Microwave-assisted heating has been shown to be an effective alternative to conventional heating, often leading to higher yields and significantly shorter reaction times.[3][4]
Q3: Can I use a different malonic ester derivative other than diethyl ethoxymethylenemalonate (DEEM)?
A3: Yes, other alkoxy methylenemalonic esters or acyl malonic esters can be used in the Gould-Jacobs reaction.[5] The choice of the malonic ester derivative can influence the reaction and the final product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the condensation and cyclization steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation byproducts due to overheating.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of regioisomers, incomplete cyclization can leave unreacted intermediate. At very high temperatures, decarboxylation can occur if the reaction is not carefully controlled.[2]
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[1] Heat the mixture to 120-130 °C for 2 hours. The mixture will become a thick syrup. Allow it to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-yl)amino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.[1]
-
Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, preheat Dowtherm A to 250 °C.[1] Slowly and carefully add the crude intermediate from the condensation step to the hot solvent with vigorous stirring. Maintain the reaction temperature at 250 °C for 30 minutes.[1] The product will precipitate from the hot solution.
-
Isolation: Allow the mixture to cool to below 100 °C. Add hexane to facilitate further precipitation of the product.[1] Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
While specific microwave parameters will vary depending on the equipment, a general approach involves heating the intermediate in a sealed microwave vial. This method can dramatically reduce the cyclization time from minutes to seconds and often results in higher yields compared to conventional heating.[2]
Quantitative Data
The following table summarizes the impact of reaction conditions on the yield of the Gould-Jacobs cyclization.
| Heating Method | Temperature (°C) | Time | Yield (%) | Notes |
| Conventional | 250 | 30 min | Variable | Yields can be inconsistent and are highly dependent on precise temperature control.[4] |
| Microwave | 250 | 10 min | ~37 | Higher temperatures in microwave synthesis can lead to better yields in shorter times.[2] |
| Microwave | 300 | 5 min | ~47 | Optimizing for a higher temperature and shorter time can significantly improve yield.[2] |
| Microwave | 300 | 10 min | ~28 | Prolonged heating even with microwaves can lead to product degradation.[2] |
Visualizations
Caption: General workflow of the Gould-Jacobs synthesis of naphthyridines.
Caption: Troubleshooting logic for low yield in Gould-Jacobs synthesis.
References
Technical Support Center: Functionalization of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of 1,5-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity in Electrophilic Substitution
Question: Why am I obtaining a mixture of isomers during the electrophilic substitution (e.g., halogenation, nitration) of my this compound substrate?
Answer:
Poor regioselectivity is a common challenge in the electrophilic substitution of this compound. The two pyridine rings of the naphthyridine core are electron-deficient, and the nitrogen atoms are the most basic and electron-rich centers.[1] This can lead to multiple reactive sites for electrophilic attack. The outcome is highly dependent on the reaction conditions and the electronic nature of the substrate.[1]
Troubleshooting Steps:
-
Review Reaction Conditions: The choice of acid, solvent, and temperature can significantly influence the regioselectivity. For instance, the nitration of benzonaphthyridines with a nitric acid/sulfuric acid mixture tends to occur on the benzene ring.[1]
-
Consider Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions.[1] The use of a bulky borane Lewis acid can sterically hinder the C2-position and direct perfluoroalkylation to the C4-position.[1]
-
Utilize N-Oxide Formation: Formation of a mono-N-oxide can alter the electron density of the ring system, directing halogenation to a specific position.
-
Employ Protecting Groups: In some cases, protecting one of the nitrogen atoms can help direct the incoming electrophile to the other ring.[1]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction on a halo-1,5-naphthyridine is resulting in a low yield or no product. What are the possible causes and solutions?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving 1,5-naphthyridines can stem from several factors, including catalyst inactivity, inappropriate ligand choice, and suboptimal reaction conditions. The Lewis basic nitrogen atoms of the naphthyridine ring can coordinate to the metal catalyst, potentially leading to deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Catalyst Activity: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst that is activated in situ is recommended. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand Choice: The ligand plays a crucial role. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like XantPhos or BINAP are often effective.[2] For Suzuki couplings, ligands like SPhos and XPhos have shown good results. A panel of ligands should be screened to find the optimal one for your specific substrate.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOtBu or Cs₂CO₃ are frequently used.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction. Toluene, dioxane, and DMF are commonly used. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents.[2]
-
Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the temperature while monitoring for product formation and decomposition.[2]
-
-
Substrate Quality: Ensure the halo-1,5-naphthyridine and the boronic acid/amine are pure. Impurities can interfere with the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What makes the functionalization of the this compound ring challenging?
A1: The functionalization of this compound presents several challenges due to its electronic properties:
-
Electron-Deficient Nature: The two nitrogen atoms in the bicyclic system make the aromatic rings electron-poor, which deactivates the ring towards certain electrophilic substitutions.[2]
-
Regioselectivity: The presence of multiple potential reaction sites can lead to mixtures of isomers, making selective functionalization difficult to control.[2]
-
N-Coordination: The Lewis basic nitrogen atoms can coordinate to metal catalysts, potentially leading to catalyst deactivation or altered reactivity.[2]
Q2: What are the primary methods for introducing a halogen atom onto a this compound ring?
A2: There are two main strategies for halogenating the this compound ring:
-
Direct Electrophilic Halogenation: This involves treating the this compound with a halogenating agent such as bromine in acetic acid. However, this can lead to issues with regioselectivity.
-
Halogenation of Hydroxy-1,5-naphthyridines: This is a common and effective method where a hydroxyl group on the ring is converted into a halogen using reagents like POCl₃ for chlorination or PBr₃ for bromination.
Q3: How can I achieve C-H functionalization on the this compound core?
A3: Direct C-H functionalization avoids the need for pre-functionalized starting materials. Some effective methods include:
-
Minisci-Type Reactions: Under photoredox conditions, these reactions are useful for introducing alkyl groups.[2]
-
Directed Metalation: Using strong bases like TMP₂Mg·2LiCl can lead to highly regioselective magnesiation at the C4-position, which can then be quenched with an electrophile.
Data Presentation
Table 1: Halogenation of this compound Derivatives
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Br₂ | Acetic Acid | RT | 3-Bromo-1,5-naphthyridine | Moderate | [3] |
| 2-Hydroxy-1,5-naphthyridine | POCl₃ | Neat | Reflux | 2-Chloro-1,5-naphthyridine | Good | [3] |
| 4-Hydroxy-1,5-naphthyridine | POCl₃ | Neat | Reflux | 4-Chloro-1,5-naphthyridine | Good | [3] |
| This compound-N-oxide | POCl₃ | Chloroform | Reflux | 2-Chloro-1,5-naphthyridine | 65 |
Table 2: Suzuki-Miyaura Coupling of Halo-1,5-Naphthyridines
| This compound Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100 | High | |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Good | |
| 4,8-Dibromo-1,5-naphthyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | Good |
Table 3: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
| This compound Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 100-120 | Good | [4] |
| 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ | XantPhos | NaOtBu | Dioxane | 100-120 | Good | [4] |
| 2-Bromo-1,5-naphthyridine | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Moderate-Good |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a Hydroxy-1,5-naphthyridine using POCl₃
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the hydroxy-1,5-naphthyridine (1.0 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.[3]
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[3]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure chloro-1,5-naphthyridine.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary). Then, add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halo-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), the base (e.g., cesium carbonate, 1.4 mmol or sodium tert-butoxide, 1.4 mmol), the palladium catalyst (e.g., palladium(II) acetate, 0.02 mmol, 2 mol%), and the ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).[4]
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL).[4]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.
References
Technical Support Center: Purification of 1,5-Naphthyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are column chromatography (both normal and reversed-phase) and recrystallization.[1] For achieving very high purity, especially for biological screening, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[1] Acid-base extraction can also be a useful technique, particularly for isolating these basic compounds from neutral or acidic impurities.
Q2: I'm struggling with the poor solubility of my this compound derivative. How can I purify it?
A2: Poor solubility is a common issue due to the planar and rigid aromatic structure of the this compound core.[2][3] Here are several strategies:
-
Solvent Screening: Test a wide range of solvents beyond common choices like ethyl acetate or dichloromethane. Polar aprotic solvents such as DMF, DMSO, and NMP, or alcohols like methanol and ethanol, are often effective.[2][4]
-
Heating: Gently heating the solvent can significantly improve solubility. However, always perform a small-scale test to ensure your compound is thermally stable.[2]
-
Co-solvent Systems: Using a mixture of solvents can be more effective than a single solvent. A small amount of a highly polar solvent (e.g., DMSO) in a less polar one (e.g., chloroform) can help dissolve the compound.[2]
-
pH Adjustment: If your derivative has basic nitrogen atoms, lowering the pH of an aqueous solution will form more soluble salts.[2] This principle is key for both extraction and reversed-phase chromatography.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point in that specific solvent system.[4] To resolve this, you can:
-
Add a small amount of the "good" solvent to reduce supersaturation.[4]
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
-
Use a different solvent system, perhaps one with a lower boiling point.[4]
-
Try a mixed-solvent crystallization by dissolving the compound in a minimal amount of a "good" hot solvent and slowly adding a "poor" (anti-solvent) until the solution becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.[4]
Q4: What are common impurities I should look out for?
A4: Impurities often include unreacted starting materials, reagents (e.g., coupling agents, bases), and regioisomers formed during synthesis.[1] Side-products from reactions like over-halogenation can also be present.[5] Confirming the purity and structure of the final compound by NMR, Mass Spectrometry, and HPLC is critical.[6][7]
Q5: How can I improve the separation of closely-related impurities during column chromatography?
A5: Separating regioisomers or other similar impurities can be challenging due to their similar polarities.[7] To improve resolution:
-
Optimize the Mobile Phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[1]
-
Change Solvent Selectivity: Switch one of the mobile phase solvents (e.g., from ethyl acetate to acetone) to alter the interactions with the stationary phase.[1]
-
Add Modifiers: For basic this compound compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing on silica gel.[1] For reversed-phase, adding trifluoroacetic acid (TFA) or formic acid can achieve a similar effect.[7]
-
Reduce Flow Rate: A lower flow rate can increase column efficiency and enhance the separation of peaks that are close together.[7]
Troubleshooting Guides
Guide 1: Column Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound may have decomposed on the acidic silica gel. | Consider using a different stationary phase like neutral alumina or performing reversed-phase chromatography.[1] | |
| Poor Separation / Co-elution | Improper solvent system. | Optimize the mobile phase using TLC. Try a different solvent system to change selectivity (e.g., DCM/Acetone instead of Hexane/EtOAc).[1] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Streaking or Tailing of Bands | Strong interaction with acidic silica gel due to basic nitrogens. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] |
| Compound has low solubility in the mobile phase. | Add a small percentage of a more polar solvent (like methanol) to improve solubility.[1] |
Guide 2: Recrystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | Solution is not sufficiently supersaturated (too much solvent used). | Boil off some of the solvent to increase the concentration and allow it to cool again.[1] |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[1] | |
| "Oiling Out" | Solution is supersaturated above the compound's melting point in the solvent. | Add a small amount of solvent to decrease supersaturation. Slow down the cooling rate. Use a lower-boiling point solvent system.[4] |
| Low Recovery / Yield | Compound has significant solubility even in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[4] |
| Too much solvent was used to wash the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent.[1] | |
| Impure Crystals (Poor Color) | Rapid crystallization trapped impurities. | Ensure the solution cools slowly to allow for selective crystal lattice formation.[4] |
| Colored impurities are present. | Consider a hot filtration through activated carbon before allowing the solution to cool (use with caution as it can also adsorb the product).[4] |
Purification Method Performance
This table provides a qualitative comparison of common purification techniques for this compound derivatives. Actual yields and purity are highly dependent on the specific compound and crude mixture composition.
| Technique | Typical Purity | Typical Yield | Scalability | Key Advantages | Common Challenges |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | High | Cost-effective, simple, can yield very pure material. | Finding a suitable solvent, "oiling out", low recovery.[4] |
| Silica Gel Chromatography | Good (>95%) | Moderate to High | High | Widely applicable, good for separating less polar impurities. | Tailing of basic compounds, potential for decomposition on acidic silica.[1] |
| Reversed-Phase HPLC | Excellent (>99%) | Low to Moderate | Low to Moderate | Excellent for separating polar impurities and isomers, purity analysis. | Requires more expensive equipment and solvents, lower capacity.[7][8] |
| Acid-Base Extraction | Low to Moderate | High | High | Good for initial cleanup, removes neutral or acidic impurities. | Does not remove basic impurities, may require large solvent volumes. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for purifying a this compound derivative using normal-phase column chromatography.
-
TLC Analysis: Develop a solvent system using TLC. A good system will give your desired compound an Rf of ~0.2-0.4 and separate it from major impurities. A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, dichloromethane/methanol may be effective. Add 0.1-1% triethylamine to the solvent system if tailing is observed.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with light pressure. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column (dry loading).
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a this compound derivative by single-solvent recrystallization.
-
Solvent Selection: Place a small amount (~10-20 mg) of the crude material in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not when cold.[4] Test several solvents to find the ideal one.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil (use a hot plate and stir bar). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored due to impurities, you may add a small amount of activated carbon and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Process Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Issues with 1,5-Naphthyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,5-naphthyridine compounds. The following troubleshooting guides and FAQs provide practical solutions and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor solubility?
A1: The poor solubility of this compound derivatives often stems from their planar and rigid aromatic structure, which can lead to strong crystal lattice energy. These strong intermolecular forces require a significant amount of energy to overcome, making it difficult for the solvent to surround and dissolve the individual molecules.
Q2: My this compound compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent this?
A2: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds. Your compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution. To prevent this, consider the following:
-
Optimize the dilution method: Instead of a single-step dilution, perform a serial dilution. A stepwise introduction to the aqueous environment can help maintain solubility.
-
Vortex during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid mixing helps to disperse the compound more evenly.
-
Reduce the final concentration: If possible, lower the final concentration of your compound in the assay. Many compounds are active at concentrations below their solubility limit.
-
Use a co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400) in your final aqueous buffer, ensuring it is compatible with your assay.
Q3: Can I improve the solubility of my this compound compound by adjusting the pH?
A3: Yes, pH adjustment can be a very effective strategy, particularly if your this compound derivative has ionizable groups, such as basic nitrogen atoms within the naphthyridine core or in its substituents. For compounds with basic groups, lowering the pH of the aqueous medium will lead to protonation, forming a more soluble salt. Conversely, for compounds with acidic functional groups, increasing the pH will enhance solubility.
Q4: Are there any structural modifications I can make to my this compound scaffold to improve its solubility?
A4: Yes, strategic structural modifications can significantly enhance solubility. Introducing substituents that disrupt the planarity and crystal packing of the molecule is a common approach. For example, adding basic substituents, such as piperazine or other amino groups, to the this compound core has been shown to improve aqueous solubility. These basic groups can be protonated at physiological pH, leading to the formation of more soluble species.
Troubleshooting Guides
Issue: Low Solubility in Common Organic Solvents During Synthesis and Purification
If you are facing challenges in dissolving your this compound intermediate for reactions or purification, follow this troubleshooting workflow.
Troubleshooting workflow for low solubility in organic solvents.
Issue: Precipitation in Aqueous Buffers for Biological Assays
Encountering precipitation when preparing your this compound compound for in vitro or in vivo experiments is a common hurdle. This workflow provides a systematic approach to resolving this issue.
Technical Support Center: 1,5-Naphthyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 1,5-naphthyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1,5-naphthyridine core?
The most frequently employed methods for synthesizing the this compound scaffold are the Skraup, Friedländer, and Combes reactions, each with its own set of advantages and potential side reactions.[1][2][3] Other methods include the Gould-Jacobs reaction and various cycloaddition and cross-coupling strategies.[4][5]
Q2: I am observing a significant amount of tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
Tar formation is a very common issue in the Skraup reaction, primarily due to the polymerization of acrolein, which is generated in situ from glycerol under harsh acidic and high-temperature conditions.[6] To minimize tar formation, consider the following:
-
Temperature Control: Avoid excessive heat, which accelerates polymerization. A gradual, stepwise heating process is often recommended.[7]
-
Milder Oxidizing Agents: While nitrobenzene is traditionally used, milder oxidizing agents like sodium m-nitrobenzenesulfonate or arsenic acid can lead to less violent reactions and reduced tar formation.[7]
-
Modified Procedures: Consider alternative procedures that may use different dehydrating agents or reaction conditions to control the formation and reaction of acrolein.
Q3: My reaction is yielding a mixture of 1,5- and 1,7-naphthyridine isomers. How can I improve the selectivity for the 1,5-isomer?
The formation of isomeric naphthyridines is a common challenge, especially when using substituted 3-aminopyridines in reactions like the Skraup synthesis.[7] The regioselectivity of the cyclization step is influenced by both electronic and steric factors:
-
Electronic Effects: Cyclization generally occurs at the most electron-rich ortho position relative to the amino group. For an unsubstituted 3-aminopyridine, the 2-position is electronically favored over the 4-position, leading primarily to the this compound.[7]
-
Steric Hindrance: A bulky substituent at the 2-position of the 3-aminopyridine can sterically hinder cyclization at that position, favoring attack at the less hindered 4-position, which results in the 1,7-naphthyridine isomer.[7]
To improve selectivity, ensure that the 2-position of your 3-aminopyridine starting material is not sterically hindered if the 1,5-isomer is the desired product.
Q4: My product mixture contains partially hydrogenated naphthyridine derivatives. What is the reason for this and how can I resolve it?
The final step in many naphthyridine syntheses, such as the Skraup reaction, is an oxidation to form the aromatic ring system.[6] The presence of partially hydrogenated impurities, like dihydronaphthyridines, indicates incomplete oxidation.[6] To address this, you can:
-
Ensure Sufficient Oxidizing Agent: Use an adequate amount of an effective oxidizing agent.
-
Optimize Reaction Conditions: Ensure the reaction temperature and time are sufficient for the oxidation to go to completion.
-
Post-Synthesis Oxidation: In some cases, the crude product mixture can be subjected to a separate oxidation step to aromatize any remaining hydrogenated species.
Troubleshooting Guides
Skraup Synthesis: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | - Reaction temperature too low.- Ineffective or insufficient oxidizing agent.- Decomposition of starting material or product due to excessive heat.- Incorrect workup procedure leading to product loss. | - Gradually increase the reaction temperature while monitoring product formation by TLC.- Experiment with different oxidizing agents (e.g., sodium m-nitrobenzenesulfonate).[7]- Ensure careful temperature control to prevent overheating.[7]- Review and optimize the workup and purification steps. |
| Formation of Isomeric Naphthyridines | - Use of substituted 3-aminopyridines where cyclization at the 4-position is competitive.[7]- Steric hindrance at the 2-position of the aminopyridine.[7] | - If possible, choose starting materials that electronically favor cyclization at the 2-position.- Minimize steric bulk near the 2-position of the aminopyridine. |
| Incomplete Oxidation | - Insufficient amount or activity of the oxidizing agent.[7] | - Increase the stoichiometry of the oxidizing agent.- Consider a more potent oxidizing agent.- Increase reaction time or temperature for the oxidation step. |
| Sulfonation of Aromatic Rings | - Use of concentrated sulfuric acid at high temperatures.[7] | - Use the minimum necessary concentration of sulfuric acid.- If possible, explore alternative acid catalysts or reaction conditions that are less prone to sulfonation. |
Friedländer Synthesis: Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Inappropriate catalyst or reaction conditions for the specific substrates.- Reversibility of the initial condensation step.- Side reactions of the active methylene compound. | - Screen different acid or base catalysts (e.g., choline hydroxide, DABCO, CeCl₃·7H₂O).[8]- Use microwave irradiation or solvent-free conditions to drive the reaction to completion.[8]- Optimize the stoichiometry of the reactants. |
| Formation of Unwanted Byproducts | - Self-condensation of the carbonyl compound.- Polymerization of reactants under harsh conditions. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Consider using a catalyst known for its high selectivity in Friedländer condensations. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Formation of a complex mixture that is difficult to purify. | - If the product precipitates upon cooling, this can simplify isolation.[8]- Optimize the reaction to minimize byproducts, simplifying subsequent purification by chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of this compound with Reduced Side Reactions
This protocol is adapted from literature procedures that aim to minimize tar formation and improve reaction control.[6]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol, followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Heat the reaction mixture gradually to 150°C and maintain for 5 hours. Monitor the reaction progress by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture with a concentrated solution of sodium hydroxide to a pH > 10, ensuring the temperature is controlled by external cooling.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Environmentally Friendly Friedländer Synthesis of a 1,8-Naphthyridine Derivative
While this protocol is for a 1,8-naphthyridine, the principles can be adapted for this compound synthesis starting from 3-amino-2-formylpyridine. This method uses water as a solvent and a mild catalyst.[8]
Materials:
-
2-Aminonicotinaldehyde (or a suitable 3-amino-pyridine-2-carbaldehyde for this compound synthesis)
-
Acetone (or other active methylene compound)
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50°C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the Skraup synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,5-Naphthyridine-Based Materials
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experiments with 1,5-Naphthyridine-based materials.
Troubleshooting Guides
This section provides solutions to common stability problems in a question-and-answer format.
Issue: My this compound derivative is showing signs of degradation in an aqueous buffer.
-
Potential Cause: Hydrolysis, oxidation, or photodegradation.[1]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| pH Adjustment: Determine the buffer's pH. This compound derivatives can be susceptible to acid or base-catalyzed hydrolysis. Adjust the pH to a more neutral range (pH 6-8) if your experiment allows.[1] | Increased stability of the derivative in the aqueous solution.[1] |
| Buffer Selection: Certain buffer components may catalyze degradation. Consider switching to an alternative buffer system (e.g., phosphate, citrate, TRIS) to evaluate any changes in stability.[1] | Identification of a non-catalytic buffer system, leading to enhanced stability. |
| Lower Temperature: Store the solution at a reduced temperature (2-8 °C) to decrease the rate of hydrolysis.[1] | Slower degradation kinetics and prolonged shelf-life of the solution.[1] |
| Degas Solvents: Remove dissolved oxygen from the buffer by sparging with an inert gas like nitrogen or argon.[1] | Reduced oxidative degradation of the compound.[1] |
| Use of Antioxidants: Introduce a small quantity of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. Ensure compatibility with downstream applications.[1] | Prevention of oxidative degradation. |
| Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to the buffer.[1] | Sequestration of metal ions, preventing them from catalyzing oxidation. |
| Light Protection: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.[1] | Minimized photodegradation.[1] |
| Work in Low Light: Perform experimental manipulations under subdued light conditions.[1] | Reduced light-induced degradation during handling. |
Issue: I am observing unexpected peaks in my HPLC analysis after storing my this compound derivative solution.
-
Potential Cause: Formation of degradation products or presence of impurities from synthesis.[1]
-
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) as detailed in the Experimental Protocols section. This will help identify the retention times of potential degradation products.[1] | Identification of unknown peaks as degradation products and a better understanding of the degradation pathway.[1] |
| LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unexpected peaks and propose potential structures for the degradation products.[1] | Structural elucidation of degradation products. |
| Re-analyze Starting Material: Analyze a freshly prepared solution of the solid this compound derivative to confirm if the unexpected peak is present from the beginning.[1] | Confirmation of whether the peak is a degradation product or a synthesis-related impurity.[1] |
| Purification: If the impurity is present in the starting material, consider re-purifying the compound.[1] | A pure starting material, leading to cleaner analytical results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound derivatives?
A1: The most common degradation pathways for this compound derivatives include:
-
Oxidation: The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The electron-rich nature of the ring system also makes it prone to oxidative degradation, potentially resulting in ring-opened products or dimerization.[1]
-
Hydrolysis: Depending on the substituents, this compound derivatives can undergo hydrolysis, particularly under acidic or basic conditions. Functional groups like esters or amides on side chains are especially susceptible.[1]
-
Photodegradation: Exposure to light, especially UV light, can trigger photochemical reactions, leading to various degradation products. This is a common issue for many aromatic heterocyclic compounds.[1]
Q2: How does pH influence the stability of this compound derivatives?
A2: The stability of this compound derivatives is often dependent on pH. Both acidic and basic conditions can catalyze hydrolytic degradation. The protonation state of the nitrogen atoms in the naphthyridine ring, which is determined by the pH of the solution, can significantly affect the compound's reactivity and degradation profile. It is essential to identify the optimal pH range for the stability of a specific derivative.[1]
Q3: What are the best practices for preparing and storing solutions of this compound derivatives to minimize degradation?
A3: To minimize degradation, adhere to the following best practices:
-
Solvent Selection: Use high-purity solvents. For aqueous buffers, prepare them fresh and degas them prior to use to eliminate dissolved oxygen.[1]
-
pH Control: Maintain the solution's pH within the optimal stability range for your specific derivative, which is typically near neutral pH.[1]
-
Light Protection: Always store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[1]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C, or frozen at -20 °C or -80 °C) to slow down degradation kinetics. However, it is important to conduct freeze-thaw stability studies to ensure the compound is stable under these conditions.[1]
-
Inert Atmosphere: For particularly sensitive compounds, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a this compound derivative.
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent mixture with water) at a concentration of approximately 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[1]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2).[1]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation of all peaks.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity. Select a wavelength where the parent compound and potential degradation products exhibit good absorbance.[1]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 1,5-Naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 1,5-naphthyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki/Buchwald-Hartwig/Sonogashira reaction with a this compound substrate is resulting in very low or no yield. What are the common causes and how can I fix it?
Answer: Low to no product formation is a frequent challenge, often stemming from the unique electronic properties of the this compound ring. The primary culprits are typically related to catalyst activity, reaction conditions, or reagent stability.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solutions |
| Catalyst Poisoning | The Lewis basic nitrogen atoms in the this compound ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] • Ligand Choice: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos for Suzuki couplings, and XantPhos or BINAP for Buchwald-Hartwig aminations to mitigate catalyst poisoning.[1][2][3] • Increase Catalyst Loading: Consider a higher catalyst loading (e.g., 2-5 mol%) to compensate for potential inhibition.[1] |
| Catalyst Inactivity | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.[1] • Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄.[4] • Use Efficient Pre-catalysts: Utilize modern pre-catalysts (e.g., Buchwald G3 or G4) designed for efficient generation of the active catalyst.[1] • Use Fresh Catalyst: Ensure your palladium source is fresh and has been stored properly.[1][2] |
| Ineffective Base | The chosen base may be too weak or have poor solubility in the reaction medium to effectively participate in the catalytic cycle (e.g., transmetalation in Suzuki coupling).[1] • Screen Bases: For Suzuki couplings with nitrogen-containing heterocycles, K₃PO₄ is often effective.[1] Other strong inorganic bases like Cs₂CO₃ or K₂CO₃ are also good candidates.[1][4] For Buchwald-Hartwig aminations, NaOtBu is common, but Cs₂CO₃ or K₃PO₄ may be required for base-sensitive substrates.[5][6] |
| Poor Solubility | One or more starting materials may not be sufficiently soluble in the chosen solvent system.[1] • Screen Solvents: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is often effective for Suzuki reactions.[1] For highly insoluble substrates or for anhydrous reactions like the Buchwald-Hartwig amination, consider higher boiling point solvents like toluene or DMF.[1][2][5] |
| Protodeboronation (Suzuki Coupling) | The boronic acid or its ester derivative may be degrading under the reaction conditions before coupling can occur.[1] • Use Stable Boron Reagents: Employ more stable boronic acid derivatives, such as pinacol esters, MIDA boronates, or trifluoroborates.[1] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. • Increase Temperature: Incrementally increase the reaction temperature, typically to a range of 80-120 °C, while monitoring for product formation and potential decomposition.[1][2] |
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant amounts of dehalogenated starting material or homocoupled products. How can I suppress these side reactions?
Answer: The formation of side products like dehalogenated arenes and homocoupled species points to specific competing reaction pathways that can often be minimized by carefully controlling the reaction environment and components.
Potential Causes & Suggested Solutions:
| Side Product | Potential Cause(s) | Suggested Solution(s) |
| Dehalogenated Naphthyridine | • Protic Impurities: The presence of water or other protic species can lead to the hydrodehalogenation of the starting material. • Catalyst-Mediated Reduction: Certain palladium-ligand complexes can promote this side reaction, especially at elevated temperatures.[1] | • Use Anhydrous Conditions: While many Suzuki protocols tolerate water, using anhydrous solvents and reagents can minimize this issue.[1] Ensure the inert gas stream is dry. • Optimize Temperature & Ligand: Lower the reaction temperature and carefully monitor progress.[1] Screen different ligands, as some are less prone to promoting reductive dehalogenation.[1] |
| Homocoupling of Boronic Acid (Suzuki) | • Presence of Oxygen: Oxygen in the reaction vessel promotes the oxidative homocoupling of the boronic acid and can also oxidize phosphine ligands, deactivating the catalyst.[1] | • Thorough Degassing: Ensure your degassing procedure (e.g., multiple vacuum/inert gas cycles or sparging with argon/nitrogen) is consistent and effective for every experiment.[1] |
Issue 3: Lack of Reproducibility
Question: I have successfully performed the coupling reaction before, but now it is failing or giving inconsistent yields. What could be the cause?
Answer: A lack of reproducibility in palladium-catalyzed couplings is almost always due to sensitivity to atmospheric conditions or variations in reagent quality.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solutions |
| Sensitivity to Air and Moisture | Inconsistent or inadequate degassing can lead to variable levels of oxygen and moisture, which deactivate the catalyst and promote side reactions.[1] |
| Reagent Quality and Stability | The purity and stability of reagents, especially boronic acids and the palladium catalyst, are critical.[1] Boronic acids can degrade upon storage, and palladium catalysts can lose activity over time.[1] |
| Inconsistent Solvent Ratios | For reactions requiring a biphasic solvent system (e.g., dioxane/water), the exact ratio of the solvents can be important for both solubility and reaction kinetics.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling? A1: The functionalization of this compound presents several challenges due to its electronic structure. The two nitrogen atoms make the aromatic rings electron-poor and can coordinate to the metal catalyst, leading to potential catalyst deactivation or altered reactivity.[2] Furthermore, the presence of multiple potential reaction sites can make achieving high regioselectivity difficult.[2]
Q2: Which palladium source should I start with? A2: For initial screening, Pd(OAc)₂ in combination with a suitable ligand is a common starting point for Buchwald-Hartwig aminations.[5] For Suzuki couplings, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an efficient precatalyst system (e.g., a Buchwald G3 precatalyst) can provide more reliable results by ensuring the active Pd(0) species is readily available.[1]
Q3: What is a good starting point for a solvent and base system in a Suzuki coupling? A3: A widely used and effective starting point is a mixture of an ethereal solvent and water with a phosphate or carbonate base.[1] For example, a 4:1 to 10:1 mixture of dioxane/water or THF/water provides good solubility for both the organic substrates and the inorganic base.[1] K₃PO₄ is an excellent initial choice for the base, particularly for nitrogen-containing heterocycles.[1]
Q4: How critical is the exclusion of air and moisture? A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to air and can be readily oxidized, rendering it inactive.[1][6] Phosphine ligands can also be oxidized. Oxygen also promotes the unwanted homocoupling of boronic acids in Suzuki reactions.[1] Therefore, all reactions should be set up under an inert atmosphere (argon or nitrogen) using properly dried solvents and glassware.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the synthesis of 2-aryl-1,5-naphthyridines.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-1,5-naphthyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][4]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[1]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a pre-ligated source).[1][7] Then, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of halo-1,5-naphthyridines.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine, 1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).[5]
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.[5]
-
Reaction: Seal the Schlenk tube tightly and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.[5]
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.[5]
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Halo-1,5-Naphthyridines
| Component | Example Reagent | Typical Loading (Equivalents) |
| Halo-1,5-Naphthyridine | 2-Bromo-1,5-naphthyridine | 1.0 |
| Boron Reagent | Phenylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst | Pd(dppf)Cl₂ | 0.01 - 0.05 (1-5 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Dioxane / H₂O (4:1) | - |
| Temperature | 80 - 110 °C | - |
Note: Conditions are illustrative and may require optimization for specific substrates.[1][4]
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
| Component | Example Reagent | Typical Loading (mmol) | Molar Ratio |
| Halo-1,5-Naphthyridine | 2-Chloro-1,5-naphthyridine | 1.0 | 1.0 |
| Amine | Morpholine | 1.2 | 1.2 |
| Palladium Pre-catalyst | Pd(OAc)₂ | 0.02 | 0.02 (2 mol%) |
| Ligand | XantPhos | 0.04 | 0.04 (4 mol%) |
| Base | Cs₂CO₃ or NaOtBu | 1.4 | 1.4 |
| Solvent | Anhydrous Toluene or Dioxane | 5 mL | - |
| Temperature | 100 - 120 °C | - | - |
Note: Conditions are based on a general protocol and should be optimized for each specific substrate combination.[5]
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Activity Relationship (SAR) Studies of 1,5-Naphthyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of 1,5-naphthyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in aqueous buffers for biological assays. How can I address this?
A1: Solubility is a common challenge with heterocyclic compounds. Here are several strategies to improve the solubility of your this compound derivatives:
-
pH Adjustment: The solubility of this compound derivatives can often be influenced by pH. For basic derivatives, lowering the pH of the buffer may enhance solubility. Conversely, for acidic derivatives, increasing the pH might be beneficial. It is crucial to ensure that the final pH of the solution is compatible with your specific assay conditions.
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous assay buffer, do so with vigorous mixing to avoid precipitation. However, be mindful of the final solvent concentration, as high concentrations can affect biological assay performance.
-
Solubilizing Excipients: The use of excipients can significantly enhance aqueous solubility. Consider using β-cyclodextrins or their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with your compound.
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound. However, it is important to first confirm the thermal stability of your derivative to prevent degradation.[1]
Q2: I am observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:[2][3]
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings by using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[2]
-
Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should generally occur at lower concentrations than off-target effects.[2]
-
Rescue Experiments: A gold-standard method is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3]
-
Kinome Profiling: To proactively identify potential off-targets, screen your inhibitor against a large panel of kinases. Commercial services are available that offer comprehensive kinase profiling.[3]
Q3: My this compound derivative is degrading in my aqueous buffer during storage or incubation. What are the likely causes and solutions?
A3: Degradation in aqueous solutions can be a significant issue. Here are some potential causes and troubleshooting steps:[4]
-
Hydrolysis: this compound derivatives can be susceptible to acid or base-catalyzed hydrolysis. To mitigate this, adjust the pH of your buffer to a more neutral range (pH 6-8) if your experiment allows. Storing solutions at lower temperatures (2-8 °C) can also slow down the rate of hydrolysis.[4]
-
Oxidation: To prevent oxidative degradation, degas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. If you suspect metal-catalyzed oxidation, consider adding a chelating agent such as EDTA to your buffer.[4]
-
Photodegradation: Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. It is also good practice to perform experimental manipulations under low-light conditions.[4]
Troubleshooting Guides
Synthesis of the this compound Core
Issue: Low yield or formation of a viscous tar in the Skraup reaction for this compound synthesis.
-
Potential Cause: The Skraup reaction is notoriously exothermic and can be challenging to control.[5]
-
Troubleshooting Steps:
Issue: Low yield in the Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridines.
-
Potential Cause: Incomplete formation of the anilidomethylenemalonate intermediate before cyclization, or non-optimal cyclization conditions.
-
Troubleshooting Steps:
-
Monitor the formation of the intermediate using Thin Layer Chromatography (TLC).
-
Optimize the cyclization temperature and time. High-boiling point solvents like diphenyl ether are often used for the thermal cyclization, typically at temperatures between 240-250°C.
-
Biological Evaluation
Issue: Inconsistent results in cell viability assays (e.g., MTT, MTS).
-
Potential Cause: Inconsistent cell seeding density, compound precipitation, or interference of the compound with the assay reagents.
-
Troubleshooting Steps:
-
Ensure a uniform single-cell suspension before seeding plates to achieve consistent cell numbers in each well.
-
Visually inspect the wells after adding your compound to check for any precipitation.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
To rule out assay interference, run a control with your compound in cell-free medium to see if it directly reduces the MTT or MTS reagent.
-
Issue: High background in kinase inhibition assays.
-
Potential Cause: Non-specific binding of the antibody or tracer to the plate, or auto-phosphorylation of the kinase.
-
Troubleshooting Steps:
-
Ensure proper blocking of the assay plate.
-
Optimize the concentrations of the kinase, tracer, and antibody.
-
Include a "no enzyme" control to determine the background signal.
-
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives.
Table 1: TGF-β Type I Receptor (ALK5) Inhibitory Activity of this compound Derivatives.
| Compound ID | Substitution Pattern | IC50 (nM) |
| 15 | N/A | 6[6] |
| 19 | N/A | 4[6] |
| Repsox (29) | N/A | 4[3] |
| LY566578 (30) | Aryl-substituted | 7.0[3] |
| R-268712 (34) | Phenylpyridine pyrazole derivative | 2.5[3] |
Table 2: Anticancer Activity of Fused this compound Derivatives.
| Compound ID | Cell Line | IC50 (µM) | Target |
| Indeno[4][7]naphthyridine 51d | A549 | 1.7 ± 0.1 | Topoisomerase I |
| Indeno[4]naphthyridine 51g | A549 | 2.9 ± 0.9 | Topoisomerase I |
| Benzo[b][4]naphthyridine 162b | K562 | 15.9 | Topoisomerase I |
| Benzo[b][4]naphthyridine 162b | HepG-2 | 18.9 | Topoisomerase I[5] |
| 10-methoxycanthin-6-one 2 | DU145 | 1.58 µg/mL | N/A[8] |
Table 3: Antimicrobial Activity of this compound Derivatives.
| Compound ID | Microorganism | MIC (µg/mL) |
| Canthin-6-one 1 | Staphylococcus aureus | 0.49[8] |
| Canthin-6-one 1 | Escherichia coli | 3.91[8] |
| Canthin-6-one 1 | Methicillin-resistant S. aureus | 0.98, 3.91[8] |
| 10-methoxycanthin-6-one 2 | Candida albicans | 7.81[8] |
Experimental Protocols
TGF-β Type I Receptor (ALK5) Kinase Inhibition Assay (Flashplate-based)
This protocol is adapted from a method used to identify inhibitors of ALK5 kinase.[9]
-
Reagents and Materials:
-
GST-tagged ALK5
-
GST-tagged full-length Smad3
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 mM GTP, 3 µM ATP
-
γ-³³P-ATP
-
96-well scintillation plates (Flashplates)
-
Packard TopCount 96-well scintillation plate reader
-
-
Procedure:
-
Immobilize GST-tagged Smad3 on the flashplate.
-
Prepare the reaction mixture in the assay buffer containing GST-ALK5, with and without the test compounds (this compound derivatives).
-
Add 0.5 µCi/well of γ-³³P-ATP to initiate the reaction.
-
Incubate the plates for 3 hours at 30°C.
-
Aspirate the assay buffer.
-
Count the radioactivity in each well using a scintillation plate reader.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Topoisomerase I (Top1) DNA Relaxation Assay
This protocol is a general method for assessing Top1 inhibition.[10][11]
-
Reagents and Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Human Topoisomerase I
-
10x Topoisomerase I Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA
-
5x Loading Dye
-
Agarose gel (0.8%)
-
Ethidium bromide
-
UV transilluminator
-
-
Procedure:
-
In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing 2 µL of 10x Top1 reaction buffer and 200-400 ng of supercoiled plasmid DNA.
-
Add the test this compound derivative at various concentrations.
-
Add purified Top1 enzyme to the tubes and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 5x loading dye.
-
Load the samples onto an 0.8% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Inhibitors of Top1 will prevent the relaxation of supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the control. The activity can be quantified by densitometry of the supercoiled and relaxed DNA bands.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[6][12][13][14]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives and incubate for the desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of topoisomerase I activity [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Refining Protocols for 1,5-Naphthyridine Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of 1,5-naphthyridine metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound metal complexes?
A1: The synthesis of this compound metal complexes typically involves the reaction of a this compound-based ligand with a suitable metal salt. The this compound ligand can be the parent molecule or a derivative with various substituents.[1][2] The choice of metal salt depends on the desired final complex and can include salts of transition metals such as palladium, silver, chromium, gold, and ruthenium.[2][3][4][5]
Q2: How does pH affect the formation of this compound metal complexes?
A2: The pH of the reaction medium is a critical parameter in the synthesis of this compound metal complexes, particularly in aqueous solutions. The protonation state of the nitrogen atoms in the this compound ring is pH-dependent, which influences its coordination behavior.[6] For example, in the reaction of this compound with a palladium(II) complex, different stoichiometries of the resulting complexes are observed at different pH values. Above pH 5.0, 2:1 and 1:1 metal-to-ligand (M:L) complexes are predominant.[3][4] At pH values below 5, the uncomplexed nitrogen atom of a 1:1 complex can become protonated, leading to the formation of multiple complex species.[3][4] Furthermore, at a pH above 6, 1:1 complexes may dimerize.[3][4]
Q3: What is the role of the solvent in the reaction?
A3: The choice of solvent is crucial as it must dissolve both the this compound ligand and the metal salt to facilitate the reaction.[7][8] Solvents can be broadly categorized as non-coordinating (e.g., dichloromethane, hexane) or coordinating (e.g., water, ethanol, acetonitrile).[7] Coordinating solvents can sometimes compete with the this compound ligand for binding sites on the metal center, which can influence the reaction outcome.[7][9] For poorly soluble this compound intermediates, solvents like DMF, DMSO, or co-solvent systems may be necessary.[8]
Q4: What are the typical stoichiometries observed for this compound metal complexes?
A4: Due to the geometry of the this compound ligand, where the two nitrogen atoms are unable to bind to the same metal atom, it can act as a monodentate or a bridging bidentate ligand.[1] This leads to various stoichiometries, with 1:1 and 2:1 (metal:ligand) ratios being commonly observed.[3][4] The this compound can also act as a linker to form larger metallacycles or dinuclear complexes.[2][3]
Q5: What are common methods for characterizing this compound metal complexes?
A5: A combination of spectroscopic and analytical techniques is used to characterize these complexes. Common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution.[3][10]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study its stability.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand to the metal ion.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its composition.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex.[2][10]
-
Elemental Analysis: Provides the percentage composition of elements in the complex, which helps in confirming its empirical formula.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound metal complexes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor solubility of reactants. | - Screen a variety of solvents, including polar aprotic solvents like DMF or DMSO.[8] - Consider using a co-solvent system.[8] - Gently heat the reaction mixture, ensuring the reactants are stable at that temperature.[8] |
| Incorrect reaction conditions (pH, temperature, time). | - Optimize the pH of the reaction medium, especially for aqueous reactions.[3][4][6] - Vary the reaction temperature and time systematically to find the optimal conditions.[7] | |
| Inappropriate stoichiometry. | - Adjust the molar ratio of the metal salt to the this compound ligand. An excess of one reactant may be required to drive the reaction to completion.[7] | |
| Formation of Multiple Products or Isomers | Competing coordination modes. | - Modify the solvent to favor the formation of a single product.[7] - Altering the counter-ion of the metal salt can sometimes direct the coordination to a specific mode.[7] |
| pH is not optimal. | - Control the pH carefully, as different species can form at different pH values.[3][4] | |
| Difficulty in Isolating and Purifying the Product | Product is an oil or amorphous solid. | - Attempt recrystallization from different solvent systems. Slow cooling or vapor diffusion can promote crystal growth.[8] - If the product is insoluble, wash it with various solvents to remove impurities.[7] |
| Product is unstable. | - If the complex is sensitive to air or moisture, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon).[7] - If the complex is light-sensitive, protect it from light using amber vials or aluminum foil.[6] | |
| Unexpected Spectroscopic Data | Presence of unreacted starting materials or impurities. | - Purify the product further using techniques like recrystallization or column chromatography. |
| Complex has a different structure than expected. | - Re-evaluate the reaction conditions, especially the stoichiometry and pH. - Use 2D NMR techniques (e.g., COSY, HMQC) to aid in structure elucidation. - Obtain a single-crystal X-ray structure for definitive characterization if possible. |
Experimental Protocols
General Protocol for this compound Metal Complex Formation
This protocol provides a general guideline. The specific solvent, temperature, and reaction time will need to be optimized for each specific system.
-
Preparation: Ensure all glassware is clean and dry. If the reaction is sensitive to air or moisture, dry the glassware in an oven and assemble it hot under a stream of inert gas (e.g., nitrogen or argon).[7]
-
Dissolution of Ligand: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound ligand in an appropriate solvent.[7]
-
Dissolution of Metal Salt: In a separate flask, dissolve the metal salt in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction mixture may be stirred at room temperature or heated to reflux. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or NMR spectroscopy.[7]
-
Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product is soluble, the solvent can be partially or fully removed under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts, or by recrystallization from a suitable solvent or solvent mixture.[7][8]
Visualizations
Caption: Workflow for the synthesis and characterization of this compound metal complexes.
Caption: A decision tree for troubleshooting low product yield in complex formation.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of this compound with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of this compound with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1,5-Naphthyridine and 1,8-Naphthyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Two Prominent Naphthyridine Scaffolds in Medicinal Chemistry
Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse and potent biological activities. Among the various isomers, 1,5-Naphthyridine and 1,8-Naphthyridine have emerged as privileged scaffolds in the design of novel therapeutic agents. This guide provides a comprehensive and objective comparison of these two isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
The arrangement of the nitrogen atoms within the fused pyridine rings of 1,5- and 1,8-naphthyridine significantly influences their electronic and steric properties, which in turn affects their biological activity and pharmacokinetic profiles. A summary of their key physicochemical and spectroscopic data is presented below.
| Property | This compound | 1,8-Naphthyridine |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ |
| Molar Mass | 130.15 g/mol | 130.15 g/mol |
| Appearance | - | Yellow solid[1] |
| Melting Point | - | 98–99 °C[1] |
| CAS Number | 254-79-5[2] | 254-60-4[3] |
| IR Spectrum (cm⁻¹) | Data not readily available | Data not readily available |
| Mass Spectrum (m/z) | 130 (M⁺), 129, 104[4] | 130 (M⁺), 103[5] |
Synthesis of Naphthyridine Scaffolds
The construction of the 1,5- and 1,8-naphthyridine core can be achieved through several established synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern.
Synthesis of this compound
Common synthetic routes for the this compound scaffold include the Skraup, Friedländer, and Gould-Jacobs reactions.[6]
Experimental Protocol: Gould-Jacobs Reaction for 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key this compound intermediate.
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (EMME) is heated. This initial step forms the enamine intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate.
-
Thermal Cyclization: The enamine intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C. This promotes an intramolecular cyclization to form the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration.
Synthesis of 1,8-Naphthyridine
The Friedländer condensation is a widely employed and efficient method for the synthesis of substituted 1,8-naphthyridines.[7]
Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
This protocol describes a greener synthesis of a 1,8-naphthyridine derivative in water.
-
Reaction Setup: In a reaction vessel, 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) are mixed in water (1 mL).
-
Catalyst Addition: Choline hydroxide (1 mol%) is added to the mixture.
-
Reaction: The mixture is stirred at 50°C for 6 hours.
-
Work-up: The reaction mixture is extracted with ethyl acetate and water. The organic layer is then concentrated under vacuum to yield the product.
Comparative Biological Activity
Both 1,5- and 1,8-naphthyridine derivatives have demonstrated a broad spectrum of biological activities, establishing them as valuable scaffolds in drug discovery. The following sections provide a comparative analysis of their performance in key therapeutic areas.
Anticancer Activity
Derivatives of both isomers have shown significant potential as anticancer agents, often through the inhibition of critical cellular enzymes like topoisomerases.[8][9]
Comparative Anticancer Activity (IC₅₀, µM)
| Isomer | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1,8-Naphthyridine | Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][11] |
| 1,8-Naphthyridine | Halogen-substituted 1,8-naphthyridine-3-carboxamide | K-562 (Leukemia) | 0.77 | [10][11] |
| 1,8-Naphthyridine | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [10][11] |
| 1,8-Naphthyridine | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | SW620 (Colon) | 1.4 | [10][11] |
| This compound | Dibenzo[c,h][8][12]naphthyridinedione derivative | - | Low-micromolar | [13] |
| Naphthyridine (isomer not specified) | Compound 16 (a naphthyl-substituted derivative) | HeLa (Cervical) | 0.7 | [12] |
| Naphthyridine (isomer not specified) | Compound 16 (a naphthyl-substituted derivative) | HL-60 (Leukemia) | 0.1 | [12] |
| Naphthyridine (isomer not specified) | Compound 16 (a naphthyl-substituted derivative) | PC-3 (Prostate) | 5.1 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The naphthyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. These dilutions are then added to the cells and incubated for 48-72 hours.[10]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[10]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Mechanism of Action: Topoisomerase Inhibition
A primary mechanism of anticancer activity for many naphthyridine derivatives is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Naphthyridine-based inhibitors can act as "poisons," stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis.[14]
Antimicrobial Activity
Naphthyridine derivatives, particularly the 1,8-isomer, have a long history as antibacterial agents, with nalidixic acid being a notable example.[15] Both isomers continue to be explored for the development of new antimicrobial drugs.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Isomer | Derivative | Organism | MIC (µg/mL) | Reference |
| This compound | Guanidinomethyl derivative (18) | S. aureus (MSSA) | 8.0 | [16] |
| This compound | Guanidinomethyl derivative (18) | S. aureus (MRSA) | 8.0 | [16] |
| This compound | Guanidinomethyl derivative (18) | E. faecalis (VRE) | 64 | [16] |
| 1,8-Naphthyridine | 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [17] |
| 1,8-Naphthyridine | 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [17] |
| 1,8-Naphthyridine | N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives | S. aureus, E. coli | 35.5–75.5 | [15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).[10]
-
Serial Dilution: The naphthyridine derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Structure-Activity Relationships (SAR)
The biological activity of naphthyridine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.
-
For 1,8-Naphthyridine Anticancer Agents: Studies have indicated that the presence of an aniline group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 can be important for optimal activity. Additionally, an aminopyrrolidine functionality at C-7 and a carboxy group at C-3 are often essential for cytotoxicity.[6] For some derivatives, a C-1 NH and a C-4 carbonyl group, along with a bulky lipophilic group at the C-2 position, have been shown to be important for cytotoxic activity.[12]
-
For this compound Antimicrobial Agents: For some this compound derivatives, the introduction of a guanidinomethyl group has been shown to confer antibacterial activity.[16]
Conclusion
Both 1,5- and 1,8-naphthyridine isomers represent highly versatile and valuable scaffolds in the field of medicinal chemistry. The 1,8-isomer has been more extensively studied, particularly in the context of antibacterial agents, leading to marketed drugs. However, the this compound scaffold is increasingly being recognized for its potential, with numerous derivatives demonstrating potent anticancer and antimicrobial activities. The choice between these isomers for a drug discovery program will depend on the specific therapeutic target and the desired physicochemical and pharmacological properties. Further exploration of the structure-activity relationships for both scaffolds will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine [webbook.nist.gov]
- 5. 1,8-Naphthyridine [webbook.nist.gov]
- 6. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,5-Naphthyridine Derivatives as ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of 1,5-naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making it a critical target for therapeutic intervention. This document presents a comparative analysis of this compound derivatives against other classes of ALK5 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Comparative Analysis of ALK5 Inhibitor Potency
The in vitro potency of various this compound derivatives and other notable ALK5 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against ALK5
| Compound ID | Scaffold | ALK5 IC50 (nM) | Assay Type |
| Repsox | This compound | 4[1][2][3] | Autophosphorylation |
| 23[2] | ATP Binding | ||
| Compound 19 | This compound (Pyrazole derivative) | 4[4][5] | Autophosphorylation |
| Compound 15 | This compound (Aminothiazole derivative) | 6[4][5] | Autophosphorylation |
| GW788388 | This compound derivative | 18[6] | Kinase Assay |
Table 2: In Vitro Inhibitory Activity of Other ALK5 Inhibitors
| Compound ID | Scaffold Class | ALK5 IC50 (nM) |
| R-268712 | Phenylpyridine Pyrazole | 2.5[7] |
| LY566578 | Aryl-substituted | 7.0[7] |
| A-83-01 | Imidazo[4,5-b]pyridine | 12 |
| SB525334 | Imidazole | 14.3 |
| SD-208 | Dioxane | 48 |
| Galunisertib (LY2157299) | Pyrazole | 56 |
| LY364947 | Pyrrole | 59 |
| SB431542 | Dioxole | 94 |
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's utility is its selectivity. High selectivity for the target kinase minimizes off-target effects. The following table presents the selectivity profile of representative this compound derivatives against other kinases.
Table 3: Selectivity of this compound Derivatives
| Compound | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / ALK5 IC50) |
| Repsox | p38 MAPK | >16,000 | >4000 |
| JNK1 | >16,000 | >4000 | |
| GSK3 | >16,000 | >4000 | |
| Compound 19 | p38 MAPK | >10,000 | >2500 |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the validation of these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Biochemical ALK5 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the kinase activity of purified ALK5.
Materials:
-
Recombinant active ALK5 kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
[γ-33P]ATP (for radiometric detection)
-
Substrate (e.g., GST-Smad2)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, diluted test compound or vehicle (DMSO), and the recombinant ALK5 enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TGF-β-Induced Reporter Assay
This assay measures a compound's ability to inhibit TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, HaCaT)
-
A reporter plasmid containing a TGF-β responsive element (e.g., a Smad-binding element) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Cell culture medium and supplements
-
Recombinant TGF-β1
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the TGF-β responsive reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle (DMSO).
-
TGF-β Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), add a fixed concentration of recombinant TGF-β1 to the wells to stimulate the signaling pathway (except for the unstimulated control).
-
Incubation: Incubate the plates for a further period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. RepSox | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of this compound derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Identification of this compound Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Data Presentation: Comparative Cytotoxicity of 1,5-Naphthyridine Derivatives
A Comparative Guide to the Cytotoxic Effects of 1,5-Naphthyridine Compounds on Cancer Cell Lines
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can selectively target and eliminate cancer cells. Among these, this compound derivatives have emerged as a promising class of molecules with potent cytotoxic activities against a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of various this compound compounds, supported by experimental data, detailed protocols, and visualizations of the implicated signaling pathways.
The following tables summarize the in vitro cytotoxic activity of several this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.
Table 1: Cytotoxicity of Phenyl and Indeno-1,5-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-1,5-naphthyridine derivative | COLO 205 (Human Colon Cancer) | Not explicitly quantified, but showed antiproliferative activity | [1] |
| Indeno-1,5-naphthyridine derivative | COLO 205 (Human Colon Cancer) | Not explicitly quantified, but showed antiproliferative activity | [1] |
Table 2: Cytotoxicity of Naturally Occurring and Synthetic Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Canthin-6-one (1) | Kasumi-1 (Human Myeloid Leukemia) | 7 (induces G0/G1 and G2 arrest) | [2] |
| 10-methoxycanthin-6-one (2) | DU145 (Prostate Cancer) | 1.58 µg/mL | [2] |
| Aaptamine (16) | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [2] |
| Aaptamine (16) | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [2] |
| Aaptamine (16) | HeLa (Cervical Cancer) | 10.47 - 15.03 µg/mL | [2] |
| Aaptamine (16) | CEM-SS (T-lymphoblastic Leukemia) | 10.47 - 15.03 µg/mL | [2] |
| Demethyl(oxy)aaptamine (17) | THP-1 (Human Leukemia Monocytic) | More potent than Aaptamine | [2] |
| Isoaaptamine (18) | THP-1 (Human Leukemia Monocytic) | More potent than Aaptamine | [2] |
| Naphthyridine derivative 14 | HeLa (Cervical Cancer) | 2.6 | [3][4] |
| Naphthyridine derivative 15 | HeLa (Cervical Cancer) | 2.3 | [3][4] |
| Naphthyridine derivative 16 | HeLa (Cervical Cancer) | 0.7 | [3][4] |
| Naphthyridine derivative 14 | HL-60 (Leukemia) | 1.5 | [3][4] |
| Naphthyridine derivative 15 | HL-60 (Leukemia) | 0.8 | [3][4] |
| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 | [3][4] |
| Naphthyridine derivative 16 | PC-3 (Prostate Cancer) | 5.1 | [3][4] |
| Compound 3u | A375 (Human Melanoma) | 1.16 | [5] |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [6] |
| Compound 17a | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [6] |
| Compound 17a | HL-60 (Promyeloblast) | 8.9 ± 2.2 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded at a density of approximately 5 x 10³ cells/well in 96-well plates.[3]
-
Compound Treatment: Each well receives 180 µL of medium, and 20 µL of the test compound at 10x the final concentration or a vehicle control (like PBS) is added.[3]
-
Incubation: The plates are cultured for 4 days.[3]
-
MTT Addition: 0.1 mg of MTT is added to each well, and the plates are incubated at 37°C for 4 hours.[3]
-
Formazan Solubilization: The plates are centrifuged at 450 x g to precipitate the formazan crystals. The medium is decanted, and 150 µL of DMSO is added to each well to dissolve the formazan.[3]
-
Absorbance Measurement: The intensity of the blue color, which is proportional to the number of viable cells, is measured using an ELISA reader at 540 nm.[3]
-
IC50 Calculation: The IC50 value, the concentration of the compound that reduces the absorbance by 50%, is then calculated.[3]
Apoptosis and Necroptosis Assays
Flow cytometry is often employed to distinguish between different modes of cell death, such as apoptosis and necroptosis.
-
Cell Treatment: Cells are treated with varying concentrations of the this compound compound for a specified duration.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Several this compound derivatives exert their cytotoxic effects by interfering with critical cellular pathways.
Topoisomerase I Inhibition
Some phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I (Top1).[1] Top1 is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,5-Naphthyridine-Based OLED Materials
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) is in a constant state of evolution, driven by the quest for materials with enhanced efficiency, stability, and color purity. Within this landscape, 1,5-naphthyridine derivatives have emerged as a promising class of materials, demonstrating significant potential across various roles within the OLED architecture. Their inherent electron-deficient nature, high thermal stability, and the tunability of their optoelectronic properties make them versatile building blocks for high-performance OLEDs.[1] This guide provides a comparative analysis of this compound-based materials, objectively evaluating their performance as electron-transporting materials (ETMs), host materials, and emitters against established alternatives, supported by experimental data.
Key Performance Characteristics
The unique molecular structure of the this compound core imparts several advantageous properties to its derivatives for OLED applications:
-
Electron-Deficient Nature: The two nitrogen atoms in the naphthyridine ring create an electron-deficient system, which facilitates efficient electron injection and transport. This makes them excellent candidates for electron-transporting and electron-injecting layers.[1]
-
High Thermal Stability: this compound-based materials often exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), which is crucial for the operational lifetime and stability of OLED devices.[1] For instance, certain 1,8-naphthyridine oligomers have shown glass-transition temperatures between 65–105 °C and decomposition temperatures ranging from 380–400 °C.
-
Tunable Optoelectronic Properties: The this compound scaffold can be readily functionalized at various positions, allowing for the fine-tuning of energy levels (HOMO/LUMO), emission colors, and charge transport characteristics. This versatility enables their application as deep blue emitters, hosts for phosphorescent and TADF emitters, and efficient thermally activated delayed fluorescence (TADF) emitters themselves.[1]
Comparative Performance Analysis
Electron-Transporting Materials (ETMs)
This compound derivatives have been investigated as high-performance ETMs, often benchmarked against the industry standard, tris(8-hydroxyquinolinato)aluminum (Alq3). The electron-deficient core of this compound generally leads to high electron mobility. For example, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol ancillary ligands have demonstrated better electron mobilities than Alq3.[2][3] This enhanced electron mobility can lead to better charge balance within the OLED, resulting in higher efficiency and longer device lifetime.
| Material | Role | Electron Mobility (cm²/Vs) | Device Efficiency (EQE) | Reference |
| Ir(4tfmpq)2mND | Emitter/ETL | > Alq3 | 31.48% (as emitter) | [2][3] |
| Alq3 | ETL | ~10⁻⁶ - 10⁻⁵ | Varies | [2] |
Host Materials
The wide bandgap and high triplet energy of certain this compound derivatives make them suitable as host materials for both phosphorescent and TADF emitters. An ideal host material should have a higher triplet energy than the guest emitter to ensure efficient energy transfer and prevent back-energy transfer. While comprehensive comparative studies are still emerging, the tunable nature of the this compound core allows for the design of hosts with high triplet energies, rivaling established hosts like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
| Host Material | Triplet Energy (eV) | Guest Emitter | Max. EQE (%) | Reference |
| CBP Derivative | ~2.95 | Blue Phosphor | >25% | [4] |
| mCP | ~2.9 | Blue/Green Phosphor | Varies | |
| This compound Derivative | Tunable | Phosphor/TADF | Varies |
Emitting Materials
This compound derivatives have shown remarkable versatility as emitters, spanning the entire visible spectrum.
Metal chelates of 4-hydroxy-1,5-naphthyridine with aluminum (Al(mND)₃) and gallium (Ga(mND)₃) have been utilized as efficient deep-blue emitters, addressing a critical need for stable and efficient blue light sources in displays.[1]
| Emitter | Max. EQE (%) | CIE Coordinates (x, y) | Max. Luminance (cd/m²) | Reference |
| Al(mND)₃ | 1.58% | (0.16, 0.08) | >200 | [1] |
| Ga(mND)₃ | 4.2% | (0.15, 0.07) | Not Reported | [1] |
By incorporating suitable donor and acceptor moieties, this compound derivatives have been designed as highly efficient TADF emitters. These materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. They have shown performance comparable to or even exceeding other classes of TADF emitters. For instance, OLEDs based on TADF emitters with a this compound acceptor and a phenoxazine or phenothiazine donor have achieved high external quantum efficiencies of 29.9% and 25.8%, respectively.[5][6][7]
| Emitter Type | Donor-Acceptor Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |
| This compound-based | Phenoxazine-Naphthyridine | 29.9% | 33,540 | [5][6][7] |
| This compound-based | Phenothiazine-Naphthyridine | 25.8% | 14,480 | [5][6][7] |
| Acridine-based | Acridine-Triazine | 27.3% | >10,000 | [6][8] |
Iridium(III) complexes containing 1,5-naphthyridin-4-ol derivatives as ancillary ligands have been developed as highly efficient pure red phosphorescent emitters. These complexes have achieved a maximum external quantum efficiency of over 31%, which is among the best results reported for pure red OLEDs using Ir(III) complexes.[2][3]
| Emitter | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| Ir(4tfmpq)₂mND | 31.48% | 626-630 | (0.670, 0.327) | [2][3] |
Experimental Protocols
Synthesis of 4-Hydroxy-1,5-Naphthyridine Derivatives (General Procedure)
A common route for the synthesis of the 4-hydroxy-1,5-naphthyridine core is the Gould-Jacobs reaction.[9]
-
Reaction Setup: A mixture of a 3-aminopyridine derivative and diethyl 2-(ethoxymethylene)malonate is heated.
-
Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures (e.g., in Dowtherm A) to yield the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Decarboxylation (optional): The carboxylic acid can be decarboxylated by heating to yield the 4-hydroxy-1,5-naphthyridine.
-
Purification: The final product is typically purified by recrystallization or column chromatography.
OLED Fabrication via Vacuum Thermal Evaporation (General Procedure)
Multilayer OLEDs are commonly fabricated using vacuum thermal evaporation.[10][11]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.[1]
-
Organic Layer Deposition: The organic layers, including the hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL), are sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically <10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances.
-
Cathode Deposition: A metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.[10]
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by atmospheric oxygen and moisture.
Visualizations
Caption: A typical multilayer OLED device structure.
Caption: Synthetic workflow for a 4-hydroxy-1,5-naphthyridine derivative.
Caption: Logical relationship of this compound properties and applications.
Conclusion
This compound-based materials represent a highly promising and versatile platform for the development of next-generation OLEDs. Their inherent electronic properties, coupled with their high thermal stability and synthetic accessibility, allow for their successful implementation as electron-transporting materials, host materials, and high-performance emitters across the visible spectrum. While direct, comprehensive comparative studies against all classes of alternative materials are still ongoing, the existing data strongly suggests that this compound derivatives can offer significant performance advantages. Future research will likely focus on further optimizing their molecular design to enhance device efficiency, stability, and color purity, solidifying their position as a key material class in the advancement of OLED technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 11. upcommons.upc.edu [upcommons.upc.edu]
Evaluating 1,5-Naphthyridine in Organic Transistors: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of 1,5-Naphthyridine-based materials in organic field-effect transistors (OFETs). We present a comprehensive comparison with leading alternative organic semiconductors, supported by quantitative performance data, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction to this compound in Organic Electronics
The pursuit of high-performance and stable organic semiconductors is a cornerstone of next-generation electronics. Within this landscape, nitrogen-containing heterocyclic compounds have garnered significant attention due to their tunable electronic properties. This compound, a bicyclic heteroaromatic compound containing two nitrogen atoms, has emerged as a promising building block for organic semiconductors. Its electron-deficient nature makes it a suitable candidate for n-type and ambipolar charge transport, crucial for the development of complementary logic circuits. This guide evaluates the performance of this compound derivatives in OFETs and benchmarks them against established classes of organic semiconductors.
Performance Comparison of Organic Semiconductors
The performance of organic semiconductors in transistors is primarily evaluated by their charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the reported performance metrics for various this compound derivatives and compare them with high-performing n-type and p-type materials such as Naphthalenediimides (NDIs), Perylenediimides (PDIs), Benzobis(thiadiazoles) (BBTs), and Diketopyrrolopyrroles (DPPs).
N-Type and Ambipolar Performance Data
| Material Class | Derivative | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Experimental Conditions |
| This compound | NTDT-DCV | 0.14[1] | > 10⁵ | - | Thin-film transistor |
| This compound | NTD-pCz | - | > 10⁵ | - | OFET |
| Naphthalenediimide (NDI) | NDI-OD2 | ~1.0[2] | > 10⁵ | - | PVA gate dielectric |
| Naphthalenediimide (NDI) | NDI-π-NDI derivative 3 | 0.57[3] | - | - | N₂ atmosphere |
| Naphthalenediimide (NDI) | NDI-π-NDI derivative 5 | 1.23[3] | - | - | Ambipolar, N₂ atmosphere |
| Perylenediimide (PDI) | PDI-C8/PDI-C13 | > 0.6 | - | - | Vacuum or inert atmosphere |
| Perylenediimide (PDI) | P(PDI-DTT) | 0.013[4] | > 10⁴ | 4.4[4] | Solution-processed polymer |
| Perylenediimide (PDI) | Fluorinated PDI | 0.72[5] | > 10⁵ | - | Air-stable |
| Benzobis(thiadiazole) (BBT) | Dithienyl-BBT | 0.77[6] | - | - | Air-stable |
| Benzobis(thiadiazole) (BBT) | PBBT-Tz-FT | ~0.02[7] | - | - | Ambipolar polymer |
| Diketopyrrolopyrrole (DPP) | DPP-based polymer | 3.0 | - | - | n-type polymer |
P-Type Performance Data
| Material Class | Derivative | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Experimental Conditions |
| This compound | NTDT | 1.29[1] | - | - | Pristine OFET |
| This compound | NTDT with NTDT-DCV nanopatch | 2.41[1] | - | - | Overlaid OFET |
| This compound | C8-NTDN1 | up to 0.38[3] | - | - | Phototransistor |
| This compound | NTD-pCz | 0.11[3] | > 10⁵ | - | OFET |
| Naphthalenediimide (NDI) | NDI-π-NDI derivative 5 | 0.0074[3] | - | - | Ambipolar, N₂ atmosphere |
| Benzobis(thiadiazole) (BBT) | PBBT-FT | 0.13[7] | - | - | p-type dominant polymer |
| Benzobis(thiadiazole) (BBT) | PBBT-T-FT | 6.5 x 10⁻³[7] | - | - | Ambipolar polymer |
| Diketopyrrolopyrrole (DPP) | PDPP-4EG | 6.49 ± 0.60[8] | - | - | OECT |
| Diketopyrrolopyrrole (DPP) | DPP-based polymer | 10.5 | - | - | p-type polymer |
Experimental Protocols
Fabrication of Bottom-Gate, Top-Contact Organic Thin-Film Transistors
A common device architecture for evaluating organic semiconductors is the bottom-gate, top-contact (BGTC) configuration. The following protocol outlines the general steps for fabricating such a device.
-
Substrate Cleaning:
-
Begin with a heavily n-doped silicon wafer that serves as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS).
-
-
Organic Semiconductor Deposition (Spin-Coating):
-
Prepare a solution of the organic semiconductor (e.g., a this compound derivative) in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit the solution onto the center of the prepared substrate.
-
Spin-coat the solution at a specific rotation speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology. This step is material-dependent and crucial for device performance.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the channel length (L) and channel width (W) of the source and drain electrodes.
-
Deposit a thin layer of a suitable metal, typically gold (Au), with an adhesion layer of chromium (Cr) or titanium (Ti), via thermal evaporation in a high-vacuum chamber. The typical thickness is 30-50 nm for Au and 5-10 nm for the adhesion layer.
-
Electrical Characterization of OFETs
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the influence of air and moisture.
-
Output Characteristics (Id vs. Vd):
-
Apply a range of gate voltages (Vg) and sweep the drain voltage (Vd) from 0 V to a sufficiently high voltage (e.g., -60 V for p-type, +60 V for n-type).
-
Plot the drain current (Id) as a function of Vd for each Vg. These curves show the linear and saturation regimes of transistor operation.
-
-
Transfer Characteristics (Id vs. Vg):
-
Set the drain voltage to a constant value in the saturation regime (e.g., Vd = -60 V for p-type, +60 V for n-type).
-
Sweep the gate voltage (Vg) over a suitable range.
-
Plot Id (on a logarithmic scale) and the square root of Id (on a linear scale) versus Vg.
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): Calculate the mobility in the saturation regime from the slope of the √|Id| vs. Vg plot using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): Determine the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): Extrapolate the linear portion of the √|Id| vs. Vg plot to the Vg axis to find the threshold voltage.
-
Air Stability Assessment
The operational stability of organic transistors in ambient air is a critical factor for practical applications.
-
Initial Characterization: Measure the initial transfer and output characteristics of the OFET in an inert environment.
-
Air Exposure: Expose the device to ambient air for a defined period.
-
Periodic Measurements: Periodically measure the transfer and output characteristics of the device while it is exposed to air.
-
Bias Stress Testing: Apply a constant gate and drain voltage for an extended period in air and monitor the change in drain current over time. Periodically measure the transfer characteristics to observe shifts in threshold voltage and degradation in mobility.[9]
Visualizing Key Concepts
Molecular Structures
References
- 1. researching.cn [researching.cn]
- 2. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cocrystal engineering of molecular rearrangement: a “turn-on” approach for high-performance N-type organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Suppressing bias stress degradation in high performance solution processed organic transistors operating in air - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 1,5-Naphthyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1,5-naphthyridine derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of novel this compound derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
The unique structural features of the this compound core have been shown to be crucial for various biological interactions, leading to activities such as anticancer, antimicrobial, and enzyme inhibition.[1][2] This guide synthesizes data from multiple studies to offer a comprehensive overview of their performance against various cell lines and pathogens, and in enzymatic assays.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various this compound derivatives.
Anticancer Activity
The cytotoxic effects of novel this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | Colchicine | - | [1] |
| HL-60 (Leukemia) | 0.1 | Colchicine | - | [1] | |
| PC-3 (Prostate Cancer) | 5.1 | Colchicine | - | [1] | |
| Compound 11 | MIA PaCa-2 (Pancreatic) | 11 | 5-Fluorouracil | - | [3][4] |
| Indeno[1][2]naphthyridine 51d | A549 (Lung Cancer) | 1.7 ± 0.1 | - | - | [5] |
| Chromeno[4,3-b][1][2]naphthyridine 127a | A549 (Lung Cancer) | 1.03 ± 0.30 | - | - | [5] |
| SKOV3 (Ovarian Cancer) | 1.75 ± 0.20 | - | - | [5] |
Note: "-" indicates that the specific comparative value was not provided in the cited source.
Antimicrobial Activity
Several novel this compound derivatives have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Canthin-6-one (1) | Candida albicans | 3.91 | - | - | [2] |
| 10-methoxycanthin-6-one (2) | Candida albicans | 7.81 | - | - | [2] |
| NND I | Escherichia coli | - | Streptomycin | - | [6] |
| NND II | Aspergillus niger | - | Amphotericin B | - | [6][7] |
Note: Specific MIC values for NND I and NND II were presented as zones of inhibition in the source and are not directly comparable in this format. The original studies should be consulted for detailed data.
Enzyme Inhibitory Activity
This compound derivatives have also been investigated as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 15 | ALK5 | 6 | [8][9] |
| Compound 19 | ALK5 | 4 | [8][9] |
| Indeno[1][2]naphthyridine derivatives | Topoisomerase I | - | [10][11] |
Note: Specific IC50 values for Topoisomerase I inhibition were not uniformly reported and are described qualitatively in the source.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of this compound derivatives against various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a period of 48-72 hours.[12]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[12]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[6][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is uniformly inoculated with the microbial suspension.[6]
-
Disc Application: Sterile paper discs impregnated with a known concentration of the this compound derivative are placed on the agar surface. A disc with a standard antibiotic (e.g., streptomycin for bacteria, amphotericin B for fungi) and a blank disc (with solvent only) are used as positive and negative controls, respectively.[6][7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48-64 hours for fungi).[6]
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Science
To better understand the processes and relationships discussed, the following diagrams have been generated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Inhibition of the TGF-β signaling pathway by this compound derivatives.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. benchchem.com [benchchem.com]
Assessing the Selectivity of 1,5-Naphthyridine Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. A critical determinant of the therapeutic potential and safety profile of these inhibitors is their selectivity. High selectivity for the intended target enzyme over other related or unrelated enzymes minimizes off-target effects and associated toxicities. This guide provides a comparative analysis of the selectivity of this compound-based inhibitors targeting three key enzyme families: Poly (ADP-ribose) polymerases (PARPs), Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and p38 Mitogen-Activated Protein Kinase (MAPK).
PARP Inhibitors: The Case for PARP1 Selectivity
First-generation PARP inhibitors have shown clinical efficacy but are often limited by hematological toxicities, hypothesized to be linked to their lack of selectivity, particularly against PARP2. The this compound-based inhibitor AZD5305 was designed to achieve high selectivity for PARP1.
Quantitative Selectivity of AZD5305
The selectivity of AZD5305 for PARP1 over PARP2 has been demonstrated in multiple studies. In a PARylation assay using isogenic A549 cell lines, AZD5305 exhibited over 500-fold selectivity for PARP1.[1][2][3]
| Inhibitor | Target | IC50 (nM) in PARP1-proficient cells | IC50 (nM) in PARP1-deficient cells | Selectivity (Fold) |
| AZD5305 | PARP1 | 1.55 (in PARP2-KO cells) | 653 (in PARP1-KO cells) | >500 |
Data compiled from preclinical characterization studies of AZD5305.[1][2]
Experimental Protocol: Cellular PARylation Assay
The selectivity of PARP inhibitors is often determined using a cellular PARylation assay in wild-type (WT), PARP1-knockout (KO), and PARP2-KO cell lines.
Workflow for Cellular PARylation Assay
Caption: Workflow for determining PARP inhibitor selectivity.
Methodology:
-
Cell Culture: Wild-type, PARP1-KO, and PARP2-KO cells are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the this compound inhibitor for a specified time.
-
Cell Lysis: After treatment, cells are lysed to release cellular components.
-
PAR ELISA: The level of poly(ADP-ribose) (PAR) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are determined by plotting the percentage of PARylation inhibition against the inhibitor concentration. Selectivity is calculated as the ratio of IC50 in PARP1-KO cells to that in PARP2-KO cells.
TGF-β Type I Receptor (ALK5) Inhibitors
The TGF-β signaling pathway is implicated in various diseases, including cancer and fibrosis. This compound derivatives have been identified as potent and selective inhibitors of ALK5, the TGF-β type I receptor kinase.
Quantitative Selectivity of this compound ALK5 Inhibitors
Several this compound derivatives have demonstrated high potency for ALK5 with selectivity against other kinases, such as p38 MAPK.[4][5]
| Inhibitor | Target | IC50 (nM) | Off-Target | Selectivity Notes |
| Compound 15 | ALK5 | 6 | p38 MAPK | Selective over p38 MAPK |
| Compound 19 | ALK5 | 4 | p38 MAPK | Selective over p38 MAPK |
Data from a study identifying novel this compound ALK5 inhibitors.[4][5]
Experimental Protocol: ALK5 Autophosphorylation Assay
A common method to assess the potency of ALK5 inhibitors is the in vitro autophosphorylation assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human ALK5 kinase domain is prepared. The this compound inhibitor is serially diluted.
-
Reaction Mixture: The ALK5 enzyme is incubated with the inhibitor in a kinase buffer containing ATP.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped.
-
Detection: The level of ALK5 autophosphorylation is quantified, often by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP or using an antibody that specifically recognizes the phosphorylated form of ALK5 in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.
TGF-β Signaling Pathway and Inhibition
References
- 1. Collection - Identification of this compound Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Identification of this compound derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Catalytic Activity of 1,5-Naphthyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in coordination chemistry and catalysis. Its unique electronic and steric properties, when incorporated into metal complexes, give rise to diverse and often highly efficient catalytic systems. This guide provides an objective comparison of the catalytic performance of various this compound metal complexes in key organic transformations, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the catalytic activity of this compound complexes with different transition metals in transfer hydrogenation and cross-coupling reactions. Direct comparison between metals is facilitated where data is available for similar transformations.
Transfer Hydrogenation of Ketones
Ruthenium complexes bearing this compound-based ligands have demonstrated notable activity in the transfer hydrogenation of ketones, using isopropanol as a common hydrogen source.
| Catalyst/Metal | Substrate | Base | Temp (°C) | Time (h) | Conversion/Yield (%) | TOF (h⁻¹) | Reference |
| Ruthenium (Ru) | Acetophenone | ⁱPrOK | 82 | 0.25 | 96 | - | [1] |
| Ruthenium (Ru) | 4-Chloroacetophenone | ⁱPrOK | 82 | 0.5 | 98 | - | [1] |
| Ruthenium (Ru) | Cyclohexanone | ⁱPrOK | 82 | 1 | 99 | - | [1] |
| Iridium (Ir) | Aryl-1,8-naphthyridine | NaOTf | 130 | 16 | 35 (for C-N coupled product) | - | [2] |
Note: The Iridium-catalyzed reaction shown is a transfer hydrogenative coupling, not a simple ketone reduction, highlighting a different reactivity pattern.
Cross-Coupling Reactions: Suzuki-Miyaura and Heck Coupling
Palladium has been the dominant metal for this compound-catalyzed cross-coupling reactions, exhibiting high efficiency in both Suzuki-Miyaura and Heck coupling. While direct comparative data with other metals using identical this compound ligands is scarce, the performance of palladium sets a benchmark.
Suzuki-Miyaura Coupling
| Catalyst/Metal | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium (Pd) | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | K₂CO₃ | DMF | 80-100 | - | High | [3] |
| Palladium (Pd) | 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | - | High | [3] |
| Nickel (Ni) | Aryl Halide | Arylboronic acid | - | - | - | - | - | No direct data with this compound ligand found for comparison |
| Cobalt (Co) | Halogenated naphthyridines | Arylmagnesium halides | - | THF | - | - | - | [4] |
Heck Coupling
| Catalyst/Metal | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium (Pd) | 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | PBu₃ | AcOH | - | - | Good | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of representative this compound metal complexes and their application in catalytic reactions are provided below.
Synthesis of a Ruthenium-1,5-Naphthyridine Complex for Transfer Hydrogenation
This protocol is adapted from procedures for the synthesis of ruthenium(II) arene complexes with N,N-donor ligands.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Substituted 2-amino-1,5-naphthyridine ligand
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
A solution of the substituted 2-amino-1,5-naphthyridine ligand (2.2 equivalents) in anhydrous DCM is added dropwise to a stirred solution of [RuCl₂(p-cymene)]₂ (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is dissolved in methanol, and a saturated solution of NH₄PF₆ in methanol is added to precipitate the complex.
-
The precipitate is filtered, washed with cold methanol and diethyl ether, and dried under vacuum to yield the desired ruthenium complex.
General Protocol for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
This protocol is based on established methods for ruthenium-catalyzed transfer hydrogenation.[1]
Materials:
-
Ruthenium-1,5-naphthyridine complex (catalyst)
-
Ketone substrate
-
Anhydrous isopropanol (solvent and hydrogen source)
-
Potassium isopropoxide (ⁱPrOK) or other suitable base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ketone substrate (1.0 mmol), the ruthenium catalyst (0.005-0.01 mmol, 0.5-1 mol%), and anhydrous isopropanol (5 mL).
-
Add the base (e.g., 0.1 mmol of a 1 M solution of ⁱPrOK in isopropanol).
-
The reaction mixture is heated to 82 °C with stirring.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding alcohol.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of halo-1,5-naphthyridines.[3]
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., DMF, Toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the halo-1,5-naphthyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent to the tube via syringe.
-
Add the palladium catalyst (0.03-0.05 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the catalytic applications of this compound metal complexes.
Caption: Catalytic cycle for transfer hydrogenation of ketones.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cobalt-catalyzed cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Chemical Properties of 1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum chemical properties of 1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its performance is objectively compared with two key alternatives: its structural isomer, 1,8-naphthyridine, and the closely related bicyclic heterocycle, quinoline. The data presented herein is derived from published experimental and computational studies, offering valuable insights for researchers engaged in the design and development of novel molecular entities.
Comparative Analysis of Electronic and Structural Properties
The reactivity and electronic properties of this compound show similarities to quinoline.[1] However, studies on the aromaticity of these compounds suggest that quinoline is the most aromatic, followed by the naphthyridines.[1]
Electronic Properties
The electronic properties of these heterocycles, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining their reactivity, stability, and potential as chromophores. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions.
| Property | This compound | 1,8-Naphthyridine Derivative (L1)[2][3] | Quinoline Derivatives[4] |
| Computational Method | Data not available in a comparable format | DFT/B3LYP/6-31G(d) | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | N/A | -6.83 | -6.93 to -6.31 |
| LUMO Energy (eV) | N/A | -1.58 | -2.13 to -1.28 |
| HOMO-LUMO Gap (eV) | N/A | 5.25 | 4.80 to 5.03 |
| Dipole Moment (Debye) | N/A | Data not available | 2.15 to 4.59 |
Aromaticity Indices
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values closer to 1 indicate higher aromaticity, while more negative NICS values suggest stronger diatropic ring currents, also indicative of higher aromaticity.
| Aromaticity Index | This compound | Quinoline[5] |
| Computational Method | BLYP/6-31G(d)[1] | B3LYP/6-311++G**[5] |
| HOMA (Benzene Ring) | N/A | ~0.95 |
| HOMA (Pyridine Ring) | N/A | ~0.85 |
| NICS(1) (Benzene Ring) | N/A | ~ -9.0 |
| NICS(1) (Pyridine Ring) | N/A | ~ -6.0 |
Note: A study evaluating the aromaticity of quinolines, naphthyridines, and phenanthrolines concluded that quinoline is the most aromatic, followed by naphthyridine.[1] The provided data for quinoline is an approximation based on the graphical data presented in the cited literature for a series of derivatives.[5]
Experimental Data
Experimental data, such as UV-Vis absorption spectra, provide a valuable benchmark for validating computational results.
| Compound | λmax (nm) | Solvent | Reference |
| 1,8-Naphthyridine Derivative (L1) | ~320 | CH2Cl2 | [2][3] |
| Substituted 1,5-Naphthyridines | Various | Various | [6] |
The absorption maximum (λmax) is related to the energy of the electronic transitions, which is influenced by the HOMO-LUMO gap. The experimental λmax for a 1,8-naphthyridine derivative is reported to be around 320 nm.[2][3]
Methodologies
Computational Protocols
The quantum chemical calculations cited in this guide were primarily performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.
Typical DFT Protocol for Property Calculation:
-
Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G**).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated at the same level of theory. These include:
-
Molecular Orbital Analysis: Calculation of HOMO and LUMO energies and visualization of the molecular orbitals.
-
Aromaticity Indices: Calculation of NICS and HOMA values to quantify aromaticity.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.
-
Experimental Protocols
UV-Vis Spectroscopy:
UV-Vis absorption spectra are typically recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., dichloromethane, ethanol) and placed in a cuvette. The instrument measures the absorbance of light at various wavelengths, and the wavelength of maximum absorbance (λmax) is determined.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical prediction of molecular properties.
Caption: A generalized workflow for predicting molecular properties using quantum chemical calculations.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Experimental Verdict: Validating Theoretical Models of 1,5-Naphthyridine
For researchers, scientists, and drug development professionals, the confluence of theoretical modeling and experimental validation is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of theoretical predictions against experimental data for the 1,5-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry. By examining spectroscopic, structural, and biological data, we aim to provide a clear perspective on the accuracy and utility of computational models in predicting the behavior of this versatile molecule and its derivatives.
Spectroscopic Characterization: A Harmony of Prediction and Observation
Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), serve as a valuable guide for experimentalists. For this compound and its derivatives, a comparison of predicted and observed spectral data reveals a strong correlation, validating the underlying theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound derivatives, often calculated using density functional theory (DFT), generally align well with experimental findings. While exact values may differ due to solvent effects and the specific computational methods employed, the predicted patterns of chemical shifts and coupling constants are typically accurate.
Below is a comparison of predicted ¹H NMR data for this compound-4-carboxylic acid with experimentally observed data for related 2-substituted-1,5-naphthyridines.
| Proton | Predicted Chemical Shift (δ, ppm) for this compound-4-carboxylic acid[1] | Observed Chemical Shift (δ, ppm) for 2-(Aryl)-1,5-naphthyridines[2] |
| H2 | ~9.0 - 9.2 | - |
| H3 | ~7.8 - 8.0 | 7.97–7.93 (m) |
| H4 | - | 8.40 (s) |
| H6 | ~9.3 - 9.5 | 9.28 (d) |
| H7 | ~7.9 - 8.1 | 7.81–7.77 (m) |
| H8 | ~8.6 - 8.8 | 8.68 (d) |
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring NMR spectra of this compound derivatives involves dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[1][3] Spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][3] For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, which is less sensitive, 1024 or more scans with a relaxation delay of 2-5 seconds are common.[1] Data processing involves Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound derivatives, the experimentally observed molecular ion peaks in techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) consistently match the calculated molecular weights.[1][3] Fragmentation patterns, while complex, can often be rationalized through theoretical fragmentation pathways.
| Compound | Ionization Mode | Calculated m/z | Observed m/z |
| 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | ESI (Predicted) | [M+H]⁺: 165.10224 | Not Available |
| 2-(4-(2-Chloroacetyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | ESI | 315.76 | [M+Na]⁺: 338.10 |
Note: The observed m/z for the 1,8-naphthyridine derivative corresponds to the sodium adduct.[4]
Experimental Protocol for Mass Spectrometry:
For ESI-MS, the sample is typically dissolved in a suitable solvent and introduced into the ion source via direct infusion. For EI-MS, a heated probe may be used. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry can be employed to determine the exact molecular formula by providing highly accurate mass measurements.[1]
References
Safety Operating Guide
Proper Disposal of 1,5-Naphthyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,5-Naphthyridine, a heterocyclic compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) in readily available public databases, this protocol is based on the known hazards of this compound and general best practices for the disposal of hazardous chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on data for this compound and structurally similar compounds, the following PPE is recommended to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[1] | To avoid inhalation of dust particles.[1] |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing.[1] |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following hazard statements:
-
H318: Causes serious eye damage.[2]
Given these hazards, all waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation, packaging, and labeling to ensure safety and compliance with institutional and regulatory standards.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused reagents, contaminated items such as weighing paper, gloves, and paper towels, in a designated hazardous waste container.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container.[1]
-
Segregation: Keep solid and liquid waste streams separate.[1] Do not mix this compound waste with incompatible chemicals. For instance, keep acidic waste separate from basic waste.
2. Waste Container Selection and Labeling:
-
Container Selection: Use containers that are in good condition and compatible with the chemical waste. The original container of the main component can often be used.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.
3. Waste Accumulation and Storage:
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to use secondary containment for liquid hazardous waste to prevent spills and leaks.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
Personal protective equipment for handling 1,5-Naphthyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with 1,5-Naphthyridine. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is a heterocyclic aromatic compound that presents several hazards. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards to protect against splashes and airborne particles. A face shield should be worn with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Nitrile or Butyl Rubber Gloves | These materials provide good chemical resistance. Gloves should be inspected for any signs of damage before use and changed regularly, typically every 30 to 60 minutes.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat provides a primary barrier against incidental contact.[3][5] For larger quantities or when there's a higher risk of splashes, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | N95 Respirator or Air-Purifying Respirator with Acid Gas Cartridges | An N95 respirator is suitable for low-level aerosolization. For operations that may generate significant vapors or dust, or in poorly ventilated areas, an air-purifying respirator with appropriate cartridges is recommended.[3][5] |
| Foot Protection | Closed-Toe Shoes | Essential for protecting feet from spills and falling objects.[3] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for the safe handling of this compound. The following step-by-step procedure outlines the key stages from preparation to cleanup.
Step 1: Preparation
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are easily accessible.
-
Don all required PPE as detailed in Table 1.
Step 2: Handling and Use
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use compatible equipment and containers to prevent reactions.
Step 3: Spill Management
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the institution's emergency response team.
-
Restrict access to the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Segregate this compound waste from other laboratory waste.
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste.
Step 2: Container Management
-
Ensure waste containers are made of compatible materials and are in good condition.
-
Keep containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Disposal
-
Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Diagram 1: Safe Handling and Disposal Workflow for this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
